Technical Documentation Center

1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid
  • CAS: 618102-08-2

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanistic Insights of 1,3-Di-p-Tolyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib to kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib to kinase inhibitors like crizotinib. Within this chemical space, 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid and its derivatives have emerged as highly potent, multi-target pharmacophores.

Unlike the traditional 1,5-diarylpyrazole pattern seen in first-generation COX-2 inhibitors, the 1,3-diaryl substitution pattern provides a unique spatial orientation that enhances target selectivity and minimizes off-target cardiotoxicity[1]. This technical whitepaper explores the structure-activity relationships (SAR), core biological activities (anti-inflammatory, anticancer, and antimicrobial), and the standardized experimental workflows required to evaluate these promising therapeutic agents.

Structural Rationale & Structure-Activity Relationship (SAR)

The pharmacological efficacy of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives is dictated by precise molecular causality:

  • The 1,3-Diaryl Spatial Orientation: Positioning the aryl rings at the N1 and C3 positions forces the molecule into a specific dihedral conformation. This differentiates the scaffold from 1,5-diarylpyrazoles, allowing it to bypass steric clashes in the cyclooxygenase-1 (COX-1) active site while perfectly complementing the larger, more flexible side pocket of cyclooxygenase-2 (COX-2)[1].

  • The p-Tolyl Substituents: The para-methyl groups on the phenyl rings serve a dual purpose. Electronically, they provide a mild electron-donating effect via hyperconjugation, stabilizing the pyrazole core. Physicochemically, they increase the overall lipophilicity (LogP) of the molecule, which is essential for penetrating the hydrophobic channel of COX enzymes and crossing bacterial lipid bilayers[2].

  • The 5-Carboxylic Acid Moiety: The free carboxylic acid acts as a critical hydrogen-bond acceptor/donor, interacting with key polar residues (e.g., Arg120 and Tyr355) at the entrance of the COX-2 active site. Furthermore, it serves as a versatile synthetic handle for generating amides, hydrazides, and ester prodrugs to fine-tune pharmacokinetic properties[3].

SAR Core 1,3-Di-p-Tolyl-1H-Pyrazole 5-Carboxylic Acid Pos1 N1 p-Tolyl Group (Hydrophobic Pocket Binding) Core->Pos1 Pos3 C3 p-Tolyl Group (Enhanced Lipophilicity) Core->Pos3 Pos5 C5 Carboxylic Acid/Amide (H-Bonding with Arg120/Tyr355) Core->Pos5

Caption: Structure-Activity Relationship (SAR) logic of the 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid core.

Core Biological Activities & Mechanisms of Action

Selective COX-2 Inhibition (Anti-Inflammatory)

The primary mechanism of action for 1,3-diarylpyrazole derivatives is the highly selective inhibition of the COX-2 isoenzyme[3]. During inflammation, arachidonic acid is converted into pro-inflammatory prostaglandins (e.g., PGE2) by COX-2. The 1,3-di-p-tolyl scaffold inserts its C3 p-tolyl group deep into the hydrophobic pocket of COX-2, while the 5-carboxylic acid anchors the molecule at the active site entrance. This competitive inhibition halts PGE2 synthesis without disrupting the homeostatic functions of COX-1, thereby avoiding gastrointestinal ulceration[3].

Anticancer & Apoptotic Activity

Recent oncological screens have revealed that 1,3-diarylpyrazole derivatives exhibit potent antiproliferative effects, particularly against colorectal (Caco-2) and breast (MCF-7) cancer cell lines[4]. The mechanism is twofold:

  • COX-2 Dependent: By downregulating COX-2, the derivatives starve the tumor microenvironment of prostaglandins necessary for angiogenesis and immune evasion.

  • COX-2 Independent (Intrinsic Apoptosis): These compounds actively modulate the Bcl-2 family of proteins. They upregulate pro-apoptotic Bax and downregulate anti-apoptotic Bcl-2, leading to mitochondrial membrane depolarization, cytochrome c release, and the subsequent cleavage and activation of Caspase-3, ultimately triggering S-phase or G2/M cell cycle arrest[4].

Pathway Drug 1,3-Diarylpyrazole Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits Bax Bax Upregulation Drug->Bax Induces Bcl2 Bcl-2 Downregulation Drug->Bcl2 Suppresses PGE2 PGE2 Production COX2->PGE2 Blocks Apoptosis Cancer Cell Apoptosis PGE2->Apoptosis Prevents Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Removes Inhibition Caspase->Apoptosis

Caption: Dual mechanistic pathway of 1,3-diarylpyrazoles inducing apoptosis via COX-2 inhibition and Bax/Bcl-2 modulation.

Broad-Spectrum Antimicrobial Efficacy

When the 5-carboxylic acid is derivatized into aminoguanidine or carbohydrazide moieties, the resulting compounds exhibit potent broad-spectrum antimicrobial activity. They disrupt the cellular integrity of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) with Minimum Inhibitory Concentrations (MIC) routinely falling in the 1–4 μg/mL range[2].

Quantitative Data & Comparative Efficacy

The following table synthesizes representative pharmacological data for optimized 1,3-diarylpyrazole-5-carboxylic acid derivatives compared to clinical standards.

Compound Class / StandardCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Anticancer IC₅₀ (MCF-7, µM)Antibacterial MIC (S. aureus, µg/mL)
1,3-Di-p-Tolyl Pyrazole Deriv. 0.05 - 0.09> 15.0> 1601.2 - 4.52 - 8
Celecoxib (Standard) 0.0412.5312~ 25.0N/A
Indomethacin (Standard) 0.850.030.03N/AN/A
Ciprofloxacin (Standard) N/AN/AN/AN/A0.5 - 1.0

Note: Data aggregated from structural analogs evaluated in standardized biochemical assays[3],[2],[4].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating system of assays.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay

Causality: To prove that the synthesized derivative selectively targets the inflammatory pathway without causing gastric toxicity, it must be screened against purified COX-1 and COX-2 enzymes using a colorimetric or fluorometric inhibitor screening assay.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Incubation: Add the 1,3-di-p-tolyl pyrazole derivative (dissolved in DMSO, final concentration <1%) at varying concentrations (0.01 µM to 50 µM). Incubate at 37°C for 15 minutes. Self-validation: Always run a vehicle control (DMSO) and a positive control (Celecoxib).

  • Reaction Initiation: Add arachidonic acid and a colorimetric electron donor (e.g., TMPD).

  • Quantification: Measure the absorbance at 590 nm. The reduction in absorbance correlates with the inhibition of peroxidase activity. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Cell Viability & Apoptosis Assessment (Flow Cytometry)

Causality: To confirm that the observed anticancer IC₅₀ translates to actual programmed cell death rather than mere cytostatic toxicity, Annexin V/PI double staining is required.

  • Cell Culture: Seed MCF-7 or Caco-2 cells in 6-well plates at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Treatment: Expose the cells to the pyrazole derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 48 hours.

  • Harvesting & Staining: Wash cells with cold PBS, trypsinize, and resuspend in Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Analysis: Analyze via flow cytometry. Interpretation: Cells in the lower right quadrant (Annexin V+/PI-) represent early apoptosis, directly validating the Bax/Bcl-2 mechanistic pathway.

Workflow Synth Compound Synthesis & Characterization Enzyme In Vitro COX-1/2 Inhibition Assay Synth->Enzyme Cell Cell Viability (MTT) & Apoptosis (FACS) Synth->Cell Micro Antimicrobial MIC Determination Synth->Micro Data Data Analysis & SAR Modeling Enzyme->Data Cell->Data Micro->Data

Caption: Self-validating experimental workflow for screening pyrazole-5-carboxylic acid derivatives.

Conclusion

The 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid scaffold represents a highly versatile and tunable pharmacophore. By strategically leveraging the lipophilicity of the p-tolyl groups and the hydrogen-bonding capacity of the carboxylic acid, researchers can develop potent, selective COX-2 inhibitors that double as powerful apoptotic agents and broad-spectrum antimicrobials. Future drug development should focus on optimizing the pharmacokinetic profile of these derivatives through targeted prodrug strategies and advanced in vivo efficacy models.

References

  • Title: Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 Source: PubMed / NIH URL: [Link]

  • Title: 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2 Source: PubMed / NIH URL: [Link]

  • Title: Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Dual Anticancer and COX‐2 Inhibitory Activity of Tailored Paracetamol‐Alkanesulfonate Conjugates: A Promising Therapeutic Approach Source: ResearchGate URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Synthesis of p-Tolyl Substituted Pyrazole Carboxylic Acids: A Technical Guide

Executive Summary Pyrazole carboxylic acids represent a privileged structural motif in modern chemical design, serving as critical building blocks in pharmaceuticals, agrochemicals, and Metal-Organic Frameworks (MOFs)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxylic acids represent a privileged structural motif in modern chemical design, serving as critical building blocks in pharmaceuticals, agrochemicals, and Metal-Organic Frameworks (MOFs)[1]. The specific incorporation of a p-tolyl substituent onto the pyrazole ring fundamentally alters the molecule's electronic landscape and steric profile. This whitepaper provides an in-depth analysis of the thermodynamic stability of p-tolyl substituted pyrazole carboxylic acids, detailing the mechanistic drivers of their stability, self-validating synthesis protocols, and empirical methods for thermodynamic quantification.

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic robustness of p-tolyl pyrazole carboxylic acids is not coincidental; it is the result of a synergistic triad of structural and electronic features:

  • Electronic Contributions of the p-Tolyl Group : The p-tolyl substituent exerts a positive inductive (+I) and hyperconjugative effect. This electron-donating nature enriches the electron density of the pyrazole core. Quantum chemical calculations reveal that this substitution stabilizes the molecular orbitals, optimizing the HOMO-LUMO energy gap, which imparts high kinetic and thermodynamic stability against oxidative and reductive degradation[2].

  • Hydrogen Bonding and Dimerization : The carboxylic acid moiety acts as both a potent hydrogen bond donor and acceptor. In the solid state, these molecules frequently form thermodynamically stable cyclic hydrogen-bonded dimers[3]. This extensive intermolecular hydrogen bonding network is a primary driver for the high melting points (often exceeding 170 °C) and thermal stability observed in these compounds.

  • Polymorphism and Crystal Packing : The thermodynamic stability of crystalline forms is highly dependent on water activity and temperature[4]. Polymorphs of pyrazole carboxylic acids undergo phase transitions where the most thermodynamically stable form minimizes the Gibbs free energy through optimal crystal packing, reducing internal lattice strain.

Key factors driving the thermodynamic stability of p-tolyl pyrazole carboxylic acids.

Synthesis Protocol: A Self-Validating Workflow

To accurately study thermodynamic properties, highly pure samples must be synthesized. The synthesis of p-tolyl pyrazole carboxylic acids typically proceeds via a regioselective cyclocondensation followed by functional group manipulation[5].

Step-by-Step Methodology: Synthesis of 1-(p-tolyl)-1H-pyrazole-4-carboxylic acid

Causality Check : This protocol utilizes a hydrochloride salt of the hydrazine to maintain a mildly acidic environment, which is critical for catalyzing the initial nucleophilic attack on the carbonyl carbon without requiring harsh external acids.

  • Precursor Preparation : Dissolve 5.0 mmol of the appropriate β-dicarbonyl compound (e.g., ethyl 2-formyl-3-oxopropanoate) in 10 mL of absolute ethanol[5].

  • Hydrazine Addition : Slowly add 5.0 mmol of p-tolylhydrazine hydrochloride to the solution.

  • Cyclocondensation : Reflux the mixture at 90 °C for 2–6 hours. Causality: Elevated temperatures provide the necessary activation energy for the subsequent dehydration and ring-closure steps, driving the equilibrium toward the thermodynamically stable pyrazole core[5].

  • Hydrolysis : Add 2M aqueous NaOH to the reaction mixture and reflux for an additional 2 hours to hydrolyze the ester to the corresponding sodium carboxylate.

  • Acidification and Isolation : Cool the mixture and acidify with 1M HCl to pH 2. The p-tolyl pyrazole carboxylic acid will precipitate due to its low solubility in acidic aqueous media. Filter, wash with cold water, and recrystallize from ethanol to obtain the thermodynamically stable polymorph.

Workflow for synthesizing p-tolyl pyrazole carboxylic acids via cyclocondensation.

Empirical Determination of Thermodynamic Stability

Evaluating the thermodynamic stability requires rigorous, self-validating analytical protocols.

Protocol A: Competitive Slurry Method for Polymorph Stability

To determine the most thermodynamically stable polymorph under specific environmental conditions[4]:

  • Prepare a saturated solution of the p-tolyl pyrazole carboxylic acid in a defined solvent system (e.g., 30% water/methanol) at 25 °C.

  • Introduce equal masses of known polymorphic forms (e.g., Form I and Form II) into the solution to create a suspension.

  • Stir the slurry continuously for 5 to 7 days. Causality: Continuous stirring in a saturated environment forces the more soluble (kinetically favored but thermodynamically unstable) polymorph to dissolve, while the less soluble (thermodynamically stable) polymorph crystallizes out, adhering to Ostwald's rule of stages[4].

  • Isolate the solid via vacuum filtration and analyze using Differential Scanning Calorimetry (DSC) to confirm the final crystal form.

Protocol B: pH-Metric Determination of Metal-Ligand Stability Constants

Because these compounds are excellent MOF linkers, their thermodynamic stability upon metal coordination is critical[1].

  • Prepare a 0.1 M solution of the p-tolyl pyrazole carboxylic acid ligand in a 70% Dioxane-water mixture to ensure complete solvation[6].

  • Titrate against standardized NaOH in the presence and absence of transition metal ions (e.g., Ni(II), Cu(II)) at a constant ionic strength (maintained by 0.1 M NaClO₄) and temperature (298 K).

  • Record the pH after each addition.

  • Calculate the proton-ligand and metal-ligand stability constants (log K) using the Bjerrum-Calvin method. Causality: The shift in the titration curve in the presence of metal ions directly correlates to the release of protons upon metal-ligand complexation, allowing for the precise quantification of thermodynamic binding affinity[6].

Quantitative Data Summary

The following table summarizes typical thermodynamic and physical parameters associated with p-tolyl substituted pyrazoles and their carboxylic acid derivatives, demonstrating their structural robustness.

Compound / SystemParameterValueSignificance
1-(p-Tolyl)-1H-pyrazole-4-carboxylic acid Melting Point170–172 °CIndicates high lattice energy and the presence of highly stable hydrogen-bonded dimers.
Pyrazole Carboxylic Acid Polymorphs Enthalpy of Fusion (ΔH_fus)~30-40 kJ/molHigh thermal energy required to disrupt the crystalline lattice, denoting solid-state stability[4].
Ni(II) - Pyrazole Carboxylate Complex Stability Constant (log K)~4.5 - 6.0Strong thermodynamic driving force for coordination, essential for stable MOF formation[6].
p-Tolyl Pyrazole Derivatives HOMO-LUMO Gap~3.5 - 4.2 eVHigh kinetic and thermodynamic stability against redox degradation and unwanted photochemical reactions[2].

Applications in Advanced Materials and Therapeutics

The distinct thermodynamic stability of p-tolyl pyrazole carboxylic acids makes them indispensable across multiple scientific domains:

  • Metal-Organic Frameworks (MOFs) : The rigidity of the pyrazole-carboxylate core, combined with the steric shielding of the p-tolyl group, yields MOFs with high thermal stability and permanent porosity. These are highly sought after for gas storage, selective separation, and catalysis[1].

  • Agrochemicals : The thermodynamic stability of the pyrazole core ensures environmental persistence and targeted efficacy when formulated as plant growth regulants, herbicides, or safeners[7],[8].

  • Pharmaceuticals : The p-tolyl group enhances lipophilicity, while the thermodynamic stability of the pyrazole ring prevents premature metabolic degradation, establishing it as a privileged scaffold in drug discovery for anti-inflammatory and neurological targets[7].

References

  • EP3110798A1 - Polymorphs of 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid...
  • Importance of pyrazole carboxylic acid in MOFs preparation Source: ResearchGate URL:[Link]

  • Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US4055409A - Pyrazole plant growth regulants Source: Google Patents URL
  • Azoles: Theoretical calculations on energies and chemical shifts Source: CSIC URL:[Link]

  • pH-Metric Study On Metal-Ligand Stability Constants Of Cu(II) And Ni(II) Complexes... Source: JETIR URL:[Link]

  • Molecular properties and In silico bioactivity evaluation of pyrazole derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Theoretical Investigation of para Amino-Dichloro Chalcone Isomers: A DFT Structure–Stability Study Source: ACS Publications URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive overview of 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document will delve into the synthesis, characterization, and potential therapeutic applications of this specific compound, drawing upon established methodologies and the known bioactivities of structurally related pyrazole carboxylic acids.

Synthesis of 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

The synthesis of 1,3-diaryl-1H-pyrazole-5-carboxylic acids can be achieved through a multi-step process. A common and effective method involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative and subsequent oxidation. The following is a detailed protocol for the synthesis of 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1,3-bis(4-methylphenyl)prop-2-en-1-one (Chalcone)

  • To a solution of 4-methylacetophenone (1 equivalent) and 4-methylbenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-bis(4-methylphenyl)prop-2-en-1-one.

Step 2: Synthesis of 1,3-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole

  • Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After cooling, pour the mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude pyrazoline derivative by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane-ethyl acetate).

Step 3: Synthesis of 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • Suspend the purified pyrazoline derivative (1 equivalent) in a suitable solvent such as pyridine or a mixture of pyridine and water.

  • Slowly add potassium permanganate (3-4 equivalents) in portions while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 24 hours.

  • Decolorize the reaction mixture by adding a saturated solution of sodium bisulfite.

  • Acidify the mixture with dilute sulfuric acid to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield pure 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Synthesis Workflow

Synthesis_Workflow Reactants 4-Methylacetophenone + 4-Methylbenzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH) Reactants->Step1 Chalcone 1,3-bis(4-methylphenyl)prop-2-en-1-one Step1->Chalcone Step2 Step 2: Cyclization (Hydrazine Hydrate, Acetic Acid) Chalcone->Step2 Pyrazoline 1,3-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole Step2->Pyrazoline Step3 Step 3: Oxidation (KMnO4, Pyridine) Pyrazoline->Step3 Product 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid Step3->Product

Caption: Synthetic route for 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Physicochemical Characterization

The synthesized 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid should be characterized using standard analytical techniques to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=N stretching of the pyrazole ring (around 1590-1620 cm⁻¹), and C-H stretching of the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display signals corresponding to the aromatic protons of the two p-tolyl groups, the methyl protons of the tolyl groups, the pyrazole ring proton, and a downfield, exchangeable proton for the carboxylic acid OH.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon, the carbons of the pyrazole ring, and the aromatic and methyl carbons of the p-tolyl substituents.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Potential Biological Activities and Mechanism of Action

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of pyrazole carboxylic acid have demonstrated a wide array of biological activities.[1][3]

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX).[4][5][6] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The structural features of 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, particularly the diaryl substitution pattern, are reminiscent of known selective COX-2 inhibitors like celecoxib.[5] The carboxylic acid moiety can also contribute to the binding affinity with the active site of these enzymes.

Potential Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Molecule 1,3-bis(4-methylphenyl)-1H- pyrazole-5-carboxylic acid Molecule->COX Inhibition Molecule->LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by pyrazole derivatives.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[7][8][9] The proposed mechanisms of action are diverse and include the inhibition of various protein kinases, induction of apoptosis, and cell cycle arrest. The diaryl pyrazole scaffold has been shown to interact with the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.[10] The specific substitution pattern of 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid may confer selectivity towards certain cancer cell lines.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antibacterial and antifungal activities.[11][12][13] The mechanism of antimicrobial action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The lipophilic nature of the tolyl groups in 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid may facilitate its transport across microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and its appended aryl groups.

  • Aryl Substituents: The presence of electron-donating groups, such as the methyl groups in the 4-position of the phenyl rings, can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets and its pharmacokinetic profile.

  • Carboxylic Acid Moiety: The carboxylic acid group at the 5-position is a key feature that can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes like COX-2.

  • N1-Substitution: In this case, the N1 position is unsubstituted. N-arylation can significantly impact the biological activity and selectivity of pyrazole derivatives.

Future Perspectives

1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted in the following areas:

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the full spectrum of its biological activities and to determine its efficacy and safety profile.

  • Lead Optimization: Chemical modification of the core structure, such as the introduction of different substituents on the phenyl rings or derivatization of the carboxylic acid group, could lead to the discovery of more potent and selective drug candidates.

  • Mechanism of Action Studies: Detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.

Quantitative Data Summary

While specific quantitative data for 1,3-bis(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is not available in the provided search results, the following table presents representative data for structurally related pyrazole derivatives to provide a context for its potential potency.

Compound ClassBiological ActivityTargetIC₅₀ / ActivityReference
1,3,5-Trisubstituted PyrazolesAnti-inflammatoryCOX-2IC₅₀ = 0.95 - 2.52 µM[10]
Pyrazole CarboxamidesAnticancer (A549 cells)-IC₅₀ = 26 µM[7]
Pyrazole-3-carboxylic acidsAntibacterial (S. aureus)-MIC = 25.1 µM[13]
Thiazolyl-pyrazoline derivativesAnticancer (MCF-7)EGFR TKIC₅₀ = 0.07 µM[9]

References

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). International Journal of Research in Pharmaceutical Sciences.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2026).
  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
  • Ethyl 1-benzyl-3-(4-methylphenyl)
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences.
  • Synthesis of 1,3-Bis-Pyrazole Deriv
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (n.d.).
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI.
  • Biological Effects of the Pyrazole Deriv
  • hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide deriv
  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2025).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). ScienceDirect.
  • 1H-Pyrazole-5-carboxylic acid, 3-(4-methylphenyl)-, hydrazide - Optional[13C NMR]. (n.d.). SpectraBase.
  • Preparation of 1-methyl-5-hydroxypyrazole. (n.d.).

Sources

Exploratory

Elucidating the pKa and Acidity of 1,3-Di-p-Tolyl-1H-Pyrazole-5-Carboxylic Acid: A Technical Guide

Executive Summary The ionization constant ( ) of an active pharmaceutical ingredient (API) or agrochemical intermediate dictates its solubility, lipophilicity (LogD), membrane permeability, and receptor binding affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization constant (


) of an active pharmaceutical ingredient (API) or agrochemical intermediate dictates its solubility, lipophilicity (LogD), membrane permeability, and receptor binding affinity. 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid  (CAS: 618102-08-2) is a highly specialized heterocyclic building block utilized in the synthesis of advanced therapeutics and crop protection agents.

This whitepaper provides an in-depth analysis of the structural determinants governing the acidity of this compound, extrapolates its theoretical


 based on electronic substituent effects, and outlines rigorous, self-validating experimental protocols for empirical 

determination.

Structural Analysis and Electronic Determinants of Acidity

To understand the acidity of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid, we must deconstruct the molecule into its functional components: the pyrazole core, the 5-carboxylic acid moiety, and the two p-tolyl substituents at the N1 and C3 positions.

The Causality of Substituent Effects on

The primary acidic center of this molecule is the proton of the 5-carboxylic acid group. The stability of the resulting carboxylate anion directly determines the


.
  • Inductive and Resonance Effects: In generic pyrazole-5-carboxylic acids, the electron-withdrawing nature of the adjacent nitrogen atoms stabilizes the carboxylate anion, typically resulting in a

    
     between 3.0 and 4.0.
    
  • The p-Tolyl Influence: The p-tolyl groups feature methyl substituents on the phenyl rings. These methyl groups are mildly electron-donating via hyperconjugation and inductive effects. By pushing electron density into the pyrazole ring, they slightly destabilize the conjugate base (the carboxylate anion) compared to an unsubstituted phenyl ring.

By analyzing closely related analogs, we can establish a highly accurate theoretical


 range. For instance, 3-phenyl-1H-pyrazole-5-carboxylic acid  exhibits a predicted 

of 3.92 ± 0.10[1]. Conversely, introducing strong electron-withdrawing groups, such as halogens, drastically increases acidity; 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a highly acidic predicted

of 1.899 ± 0.38[2]. Given the mild electron-donating nature of the p-tolyl groups, the

of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid is projected to be slightly higher (less acidic) than its diphenyl counterpart, falling within the 4.0 to 4.2 range.
Table 1: Comparative Values of Pyrazole-5-Carboxylic Acid Derivatives
CompoundSubstituent Electronic EffectPredicted/Experimental

Reference
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidStrong Electron-Withdrawing (Cl)~1.89[2]
1H-Pyrazole-5-carboxylic acid, 3-chloro-1-(3-pyridinyl)-Strong Electron-Withdrawing (Cl)~2.41[3]
1H-Pyrazole-5-carboxylic acid, 1-methyl-3-(3-pyridinyl)-Mild Electron-Withdrawing (Pyridinyl)~3.35[4]
3-Phenyl-1H-pyrazole-5-carboxylic acidNeutral (Phenyl)~3.92[1]
1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid Mild Electron-Donating (Methyl) ~4.00 - 4.20 (Projected) N/A

Pharmacokinetic Implications in Drug Design

At physiological pH (7.4), a carboxylic acid with a


 of ~4.1 will be over 99.9% ionized (deprotonated). This profound ionization state dictates the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The ionized form exhibits high aqueous solubility, which is excellent for systemic circulation but poses challenges for passive diffusion across lipophilic cell membranes (e.g., the blood-brain barrier or intestinal epithelium).

ADME Stomach Stomach (pH ~1.5) Protonated (Neutral) High Lipophilicity Intestine Intestine (pH ~6.5) Deprotonated (Anion) Decreased Permeability Stomach->Intestine Transit Blood Bloodstream (pH 7.4) >99.9% Ionized High Aqueous Solubility Intestine->Blood Absorption (Transporter-mediated) Target Target Receptor Ionic & H-Bonding Interactions Blood->Target Systemic Distribution

Caption: Impact of pH and Ionization State on ADME Pathways for Weakly Acidic Pyrazole Derivatives.

Experimental Methodologies for Determination

To transition from theoretical projection to empirical validation, researchers must employ rigorous analytical techniques. The two gold-standard methodologies for determining the


 of pyrazole carboxylic acids are Potentiometric Titration  and UV-Vis Spectrophotometry .
Table 2: Comparison of Determination Methods
MethodologyPrimary AdvantageLimitationIdeal Use Case
Potentiometric Titration Highly accurate, universally accepted standard.Requires relatively large sample amounts (~1 mg).Highly pure, moderately soluble APIs.
UV-Vis Spectrophotometry Requires very little sample; high sensitivity.Requires distinct UV spectra between ionized/neutral states.Compounds with low aqueous solubility.
Protocol A: Potentiometric Titration Workflow

Potentiometry measures the change in potential (pH) as a function of the volume of a standardized titrant added. It relies on finding the inflection point of the titration curve where pH =


[5],[6].

Causality in Protocol Design:

  • Why purge with

    
    ? Atmospheric 
    
    
    
    dissolves in water to form carbonic acid, which alters the pH and skews the titration curve. Nitrogen purging ensures an inert environment[5].
  • Why use 0.15 M KCl? Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing non-linear Nernstian responses[5].

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0[5].

  • Sample Preparation: Dissolve 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid in a 0.15 M KCl solution to achieve a concentration of

    
     to 
    
    
    
    M. If aqueous solubility is exceptionally low, a co-solvent system (e.g., Methanol/Water) may be used, though this requires mathematical extrapolation to zero co-solvent concentration.
  • Purging: Submerge a nitrogen gas line into the solution and purge for 10 minutes to displace dissolved

    
    [5].
    
  • Titration: Place the vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Addition: Gradually add standardized 0.1 M NaOH in 0.05 mL increments.

  • Data Acquisition: Record the pH after each addition once the reading stabilizes (drift < 0.01 pH units/min).

  • Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative of the curve (

    
    ). The peak of the first derivative corresponds to the equivalence point. The 
    
    
    
    is the pH at exactly half the equivalence point volume.

Potentiometry A Prepare 1 mM Sample in 0.15 M KCl B Purge with N2 Gas (Displace CO2) A->B C Calibrate pH Meter (pH 4, 7, 10) B->C D Titrate with 0.1 M NaOH (Monitor pH) C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine pKa (Half-Equivalence Point) E->F

Caption: Step-by-Step Workflow for Potentiometric pKa Determination of Pyrazole Derivatives.

Protocol B: UV-Vis Spectrophotometric Determination

This method is highly effective for pyrazole derivatives because the deprotonation of the carboxylic acid alters the conjugated


-system of the pyrazole ring, resulting in a measurable shift in the UV absorption maximum (

)[7],[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 20 mM phosphate buffers containing 100 mM KCl, with pH values ranging from 2.0 to 6.0 (spanning the expected

    
     of ~4.1)[7].
    
  • Stock Solution: Dissolve the compound in a minimal amount of methanol to create a concentrated stock solution.

  • Dilution: Spike equal aliquots of the stock solution into the prepared buffers to achieve a final compound concentration of ~20.0 µg/mL. Ensure the final methanol concentration is <1% to prevent solvent-induced

    
     shifts[7].
    
  • Spectral Scanning: Record the UV-Vis spectra for each solution from 200 nm to 400 nm using quartz cuvettes.

  • Identify Analytical Wavelength: Identify a wavelength where the absorbance difference between the fully protonated (pH 2.0) and fully deprotonated (pH 6.0) forms is maximized.

  • Data Analysis: Plot the absorbance at the chosen analytical wavelength against the pH of the respective buffer solutions.

  • Calculation: Fit the data to a sigmoidal curve using non-linear regression. The inflection point of this sigmoidal curve represents the

    
     of the compound[7].
    

Conclusion

While direct empirical literature data for the


 of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid is proprietary or unindexed, structural analysis and comparison with closely related analogs confidently place its 

in the 4.0–4.2 range. Understanding this ionization behavior is non-negotiable for downstream formulation and pharmacokinetic modeling. By employing the rigorously defined potentiometric or spectrophotometric protocols outlined above, analytical chemists can accurately validate the acidity of this critical intermediate, ensuring robust quality control and rational drug design.

References

  • 3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Chemical Properties . LookChem. Available at:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at:[Link]

  • Determination of the Physicochemical Properties of Piroxicam . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Foundational

Thermodynamic Solubility Profile of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid in Organic Solvents: A Technical Guide

Executive Summary & Chemical Identity 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-08-2) is a structurally complex organic molecule characterized by a pyrazole core flanked by two lipophilic p-tolyl groups a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-08-2) is a structurally complex organic molecule characterized by a pyrazole core flanked by two lipophilic p-tolyl groups and a polar carboxylic acid moiety at the 5-position[1]. The 1,3-diarylpyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of COX-2 inhibitors, antiparasitic agents, and anti-tubercular drugs[2].

Understanding the solubility profile of this compound is critical for downstream applications, including assay development, formulation, and synthetic scaling. This whitepaper provides a comprehensive analysis of its thermodynamic solubility across various organic solvents, detailing the physical chemistry governing its solvation and providing a field-proven, self-validating experimental protocol for accurate quantification.

Thermodynamic Principles of Solvation

The solubility of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid is dictated by the competing interactions of its distinct structural domains:

  • The Lipophilic Diaryl Core: The two p-tolyl rings drive hydrophobic interactions and

    
     stacking in the solid state. This highly non-polar region resists solvation in aqueous or highly polar protic environments unless the pH is adjusted to ionize the molecule.
    
  • The Carboxylic Acid Moiety: At the 5-position, the -COOH group acts as both a hydrogen-bond donor and acceptor.

The Dimerization vs. Solvation Paradigm

In non-polar solvents (e.g., hexane, toluene), the compound exhibits exceptionally low solubility. This is caused by the carboxylic acid groups forming strong, intermolecular hydrogen-bonded dimers. The solvent lacks the polarity to disrupt these dimers, leaving the high crystal lattice energy intact.

In polar aprotic solvents (e.g., DMSO, DMF), solubility peaks. These solvents act as powerful hydrogen-bond acceptors, effectively disrupting the carboxylic acid dimers and forming a stable solvation shell around the monomeric species.

In polar protic solvents (e.g., Methanol, Ethanol), solubility is moderate to high. While these solvents can disrupt dimers through competitive hydrogen bonding, their highly structured solvent networks slightly impede the accommodation of the bulky, lipophilic p-tolyl groups.

G N1 1,3-Di-p-tolyl-1H-pyrazole- 5-carboxylic acid N2 Non-Polar Solvents (e.g., Hexane) N1->N2 N3 Polar Aprotic Solvents (e.g., DMSO) N1->N3 N4 Polar Protic Solvents (e.g., MeOH) N1->N4 N5 Carboxylic Acid Dimerization (Low Solubility) N2->N5 Intermolecular H-bonds N6 Strong Solute-Solvent H-Bonding (High Solubility) N3->N6 Disruption of Dimers N7 Competitive H-Bonding (Moderate Solubility) N4->N7 Solvation Shell

Thermodynamic solvation pathways based on solvent polarity and H-bonding.

Quantitative Solubility Profile

The following table summarizes the expected thermodynamic solubility ranges for 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid at 25°C, extrapolated from the physicochemical behavior of structurally homologous diarylpyrazole carboxylic acids.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL at 25°C)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Strong H-bond acceptance; lipophilic solvation
Polar Aprotic Dimethylformamide (DMF)> 40.0Strong H-bond acceptance; disruption of dimers
Polar Protic Methanol10.0 - 25.0Competitive H-bonding; partial dimer disruption
Polar Protic Ethanol5.0 - 15.0Competitive H-bonding; steric hindrance from solvent
Moderately Polar Dichloromethane (DCM)1.0 - 5.0Dipole-dipole interactions; lipophilic core solvation
Non-Polar Hexane< 0.1Minimal interaction; strong crystal lattice retention
Aqueous Water (pH 3.0)< 0.01Highly hydrophobic core; un-ionized carboxylic acid
Aqueous Water (pH 8.0)> 10.0Ionization to carboxylate salt; ion-dipole interaction

Experimental Protocol: Shake-Flask Method & HPLC-UV Analysis

To empirically validate the solubility of this compound, the adapted from OECD Guideline 105 is the gold standard for compounds with solubility >0.01 mg/mL[3]. The following protocol is designed as a self-validating system, ensuring that the data generated represents true thermodynamic equilibrium rather than kinetic dissolution artifacts.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Add 50 mg of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid to a 5 mL glass vial. Add 1 mL of the target organic solvent.

  • Causality: A visible excess of solid must remain in the vial. This guarantees that the solvent is fully saturated and that the system can reach a true thermodynamic equilibrium governed by the compound's lattice energy.

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly and place them in a thermostatic shaker bath at exactly 25.0 ± 0.5 °C. Agitate at 200 RPM for 48 hours.

  • Causality: Why 48 hours? Highly crystalline diarylpyrazoles often exhibit slow dissolution kinetics. Shorter timeframes (e.g., 2 hours) yield kinetic solubility data, which frequently underestimates the true thermodynamic capacity of the solvent.

Step 3: Phase Separation via Centrifugation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes at 25°C. Carefully extract the supernatant.

  • Causality: Direct filtration (e.g., using 0.22 µm PTFE syringe filters) is intentionally avoided here. Highly lipophilic compounds can adsorb onto filter membranes, artificially lowering the measured concentration. Centrifugation ensures clean phase separation without surface adsorption artifacts[4].

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant appropriately in the mobile phase (e.g., 1:100 in Acetonitrile/Water) to fall within the linear range of the UV detector. Analyze via HPLC using a C18 reverse-phase column, monitoring at the compound's

    
     (typically around 254 nm).
    
  • Causality: HPLC-UV provides high specificity, separating the parent pyrazole from any potential degradation products or synthesis impurities that would otherwise skew gravimetric or simple spectrophotometric measurements.

G N1 Solid Compound (Excess) N2 Solvent Addition (Various Polarities) N1->N2 N3 Isothermal Shaking (48h at 25°C) N2->N3 Equilibration N4 Phase Separation (Centrifugation) N3->N4 Saturation N5 HPLC-UV Analysis (Quantification) N4->N5 Aliquot Extraction

Shake-flask experimental workflow for thermodynamic solubility determination.

References

  • Bozdag, M., et al. "Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile." International Journal of Molecular Sciences, 25(9), 4693 (2024). Available at:[Link]

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris (1995). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method." eCFR (2012). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of 1,3-Di-p-Tolyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, field-proven protocol for the synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid, a valuable scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, field-proven protocol for the synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid, a valuable scaffold in medicinal chemistry and materials science. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

Pyrazole carboxylic acids are a privileged class of heterocyclic compounds, forming the core of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antipsychotics.[1] The synthetic protocol detailed herein follows a robust and highly adaptable two-stage strategy.[2][3]

  • Stage 1: Pyrazole Core Construction. The synthesis begins with the construction of the pyrazole ring system via the classic Knorr Pyrazole Synthesis.[1][4][5] This involves the acid-catalyzed cyclocondensation of a custom-synthesized β-ketoester, ethyl 4-(p-tolyl)-2,4-dioxobutanoate, with p-tolylhydrazine to form the corresponding ethyl pyrazole-5-carboxylate.

  • Stage 2: Ester Hydrolysis. The terminal ester is then saponified under basic conditions to yield the target carboxylic acid. This late-stage hydrolysis allows for a clean and efficient route to the final product.[2][3]

The overall workflow is designed for scalability and purity, yielding a product suitable for further derivatization in drug discovery programs.

Overall Synthetic Workflow

G cluster_0 Stage 1: Pyrazole Ester Synthesis cluster_1 Stage 2: Hydrolysis A p-Methylacetophenone + Diethyl Oxalate B Claisen Condensation (NaOEt, Ethanol) A->B C Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (β-Ketoester Intermediate) B->C E Knorr Pyrazole Synthesis (Ethanol, Acetic Acid) C->E D p-Tolylhydrazine D->E F Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate E->F G Base Hydrolysis (Saponification) (NaOH, THF/H₂O) F->G H Acidification (HCl) G->H I 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic Acid (Final Product) H->I

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precautions: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate (Intermediate)

This protocol is a two-part, one-pot adaptation for forming the pyrazole ester, starting with the synthesis of the requisite β-ketoester via a Claisen condensation.

Part A: Synthesis of Ethyl 4-(p-tolyl)-2,4-dioxobutanoate

The Claisen condensation is a cornerstone C-C bond-forming reaction for creating β-dicarbonyl compounds.[6] Using diethyl oxalate, which lacks α-hydrogens, prevents self-condensation and ensures it acts solely as the electrophilic acceptor for the enolate of p-methylacetophenone.[6][7] Sodium ethoxide serves as the strong base required to deprotonate the ketone, and its use matches the ester's alcohol component to prevent transesterification.[8]

  • Materials:

    • p-Methylacetophenone (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Sodium ethoxide (NaOEt) (1.2 eq)

    • Anhydrous Ethanol

    • Hydrochloric acid (HCl), 2M solution

    • Diethyl ether

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.

    • Add sodium ethoxide to the ethanol and stir until fully dissolved.

    • Add p-methylacetophenone dropwise to the solution, followed by the dropwise addition of diethyl oxalate.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Slowly acidify the mixture with 2M HCl to pH ~3-4 while stirring.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate.[9][10][11] This intermediate is often used in the next step without further purification.

Part B: Knorr Cyclocondensation

The Knorr synthesis proceeds via the initial formation of a hydrazone intermediate between the hydrazine and one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[1][4] A catalytic amount of acetic acid facilitates both the initial imine formation and the final dehydration step.[3][5]

  • Materials:

    • Crude Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (from Part A, 1.0 eq)

    • p-Tolylhydrazine hydrochloride (1.05 eq)

    • Sodium acetate (1.05 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Procedure:

    • Dissolve the crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve p-tolylhydrazine hydrochloride and sodium acetate in a minimal amount of water and add it to the flask. The sodium acetate generates the free base of the hydrazine in situ.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the volume of the solvent in vacuo and add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Hydrolysis to 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic Acid

The saponification of the ester is a standard hydrolysis reaction. A base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by the irreversible deprotonation of the initially formed carboxylic acid under the basic conditions.[12] A final acidification step is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.[2][3]

  • Materials:

    • Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl), 2M solution

  • Procedure:

    • Dissolve the pyrazole ester in a 3:1 mixture of THF and water in a round-bottom flask.

    • Add sodium hydroxide pellets to the solution and stir vigorously.

    • Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC until the starting ester is completely consumed.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 2M HCl. A white or off-white precipitate of the carboxylic acid will form.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the product under high vacuum to yield the pure 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid. The product is typically of high purity and may not require further purification.

Quantitative Data and Reagent Summary

CompoundStageRoleMolar Mass ( g/mol )Equiv.Molarity/Conc.
p-Methylacetophenone1AStarting Material134.181.0-
Diethyl oxalate1AReagent146.141.2-
Sodium ethoxide1ABase68.051.2-
p-Tolylhydrazine HCl1BStarting Material158.631.05-
Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate2Starting Material320.391.0-
Sodium hydroxide2Reagent40.003.0-
1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid-Final Product 292.33 --

Mechanistic Pathway Visualization

G cluster_knorr Knorr Pyrazole Synthesis Mechanism diketone β-Ketoester intermediate1 Hydrazone Intermediate diketone->intermediate1 + H⁺ hydrazine p-Tolylhydrazine hydrazine->intermediate1 intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Attack product Pyrazole Ester (Aromatic Ring) intermediate2->product - H₂O (Dehydration)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

  • BenchChem. (2025).
  • J. A. Joule and K. Mills. (2000). Heterocyclic Chemistry 4th ed., 440.
  • Yale University Department of Chemistry.
  • BenchChem. (2025).
  • Flood, D. T., Hintzen, J. C. J., Bird, M. J., et al. (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2025, March 17). 23.
  • Chemistry LibreTexts. (2019, June 5). 19.
  • Schrecker, L., Dickhaut, J., Holtze, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • PubChem. (n.d.). Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. Retrieved from [Link]

  • R Discovery. (2015, December 1).
  • Amazon AWS. (n.d.).
  • ResearchGate. (n.d.). Synthesis of ethyl 4-(isoxazol-4-yl)
  • Zheng, Y., Wang, J.-F., Zhang, Y.-P., & Yang, Y.-S. (2010). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry, 27(09), 1105-1107.
  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions.
  • Indian Journal of Chemistry. (n.d.).
  • MDPI. (2022, April 15). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][3][4]triazines.

  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (2014, June 27). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)
  • University of Calgary. (n.d.).
  • ResearchGate. (n.d.). Time course of reaction between (CyPF-tBu)Pd(p-tolyl)Cl (4), hydrazine....
  • Levenets, T. V., & Koz'minykh, V. O. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Russian Journal of General Chemistry, 88(6), 1133-1137.
  • Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024.
  • ACS Publications. (n.d.).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid

Introduction Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their derivatives exhibit a wide spectrum of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The traditional synthesis of pyrazoles, often accomplished through the Knorr condensation, typically involves long reaction times and harsh conditions.[2] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity.[3][4][5][6]

This application note provides a detailed protocol for the efficient, one-pot, microwave-assisted synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid from ethyl 2,4-dioxo-4-(p-tolyl)butanoate and p-tolylhydrazine hydrochloride. This method combines the cyclocondensation and subsequent ester hydrolysis into a single, streamlined process, leveraging the benefits of microwave irradiation for both steps.

The "Why": Advantages of Microwave-Assisted Synthesis

Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, which involves the interaction of the microwave field with polar molecules.[4][5] This leads to a rapid and uniform temperature increase throughout the reaction vessel, avoiding the localized superheating often associated with conventional heating. The primary advantages of this approach include:

  • Accelerated Reaction Rates: Chemical transformations that would typically take hours can often be completed in minutes.[2][6]

  • Higher Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1][7]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis consumes significantly less energy compared to conventional oil baths or heating mantles.[4][5]

  • Greener Chemistry: The efficiency of MAOS often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[3][5]

Experimental Workflow

The overall workflow for the synthesis and characterization of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid is depicted below.

G cluster_synthesis One-Pot Microwave Synthesis cluster_characterization Product Characterization reagents Ethyl 2,4-dioxo-4-(p-tolyl)butanoate + p-Tolylhydrazine HCl + K2CO3 in Ethanol microwave Microwave Irradiation (Cyclocondensation & Hydrolysis) reagents->microwave Step 1 workup Acidification & Extraction microwave->workup Step 2 purification Recrystallization workup->purification Step 3 product 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid purification->product Final Product nmr 1H & 13C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms G cluster_mechanism Reaction Mechanism start Ethyl 2,4-dioxo-4- (p-tolyl)butanoate + p-Tolylhydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization ester Ethyl 1,3-di-p-tolyl-1H- pyrazole-5-carboxylate intermediate2->ester Dehydration hydrolysis Hydrolysis (K2CO3, H2O) ester->hydrolysis Microwave- assisted product 1,3-di-p-tolyl-1H- pyrazole-5-carboxylic acid hydrolysis->product

Caption: Plausible reaction mechanism for the one-pot synthesis.

Results and Discussion

The one-pot microwave-assisted synthesis is expected to produce 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid in good to excellent yield. The product should be a white to off-white solid.

Table of Expected Results
ParameterExpected Value
Yield > 80%
Melting Point To be determined experimentally
Appearance White to off-white solid
Characterization Data (Expected)

The structure of the synthesized compound should be confirmed by spectroscopic methods. Based on the structure of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid and data from similar compounds, the following spectral characteristics are expected:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0-13.5 (s, 1H, COOH), 7.1-7.5 (m, 9H, Ar-H and pyrazole-H), 2.3-2.4 (s, 6H, 2 x CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160-165 (COOH), 140-155 (pyrazole C), 120-140 (aromatic C), 105-115 (pyrazole C-H), 20-22 (CH₃).

  • FT-IR (KBr, cm⁻¹): 2500-3300 (broad, O-H of carboxylic acid), 1680-1710 (C=O of carboxylic acid), 1500-1600 (C=C and C=N stretching).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ expected at 307.1.

Conclusion

This application note details a rapid, efficient, and environmentally friendly one-pot method for the synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid using microwave irradiation. This protocol offers significant advantages over traditional synthetic methods and is well-suited for researchers in medicinal chemistry and drug development who require access to novel pyrazole derivatives. The streamlined workflow and high expected yields make this a valuable procedure for the synthesis of this and structurally related compounds.

References

  • Sharma, H. K., & Sharma, M. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Gawande, M. B., Bonifacio, V. D., Luque, R., Branco, P. S., & Varma, R. S. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(12), 5522-5551.
  • Hayes, B. L. (2002).
  • Pal, S., Mareddy, J., & Devi, N. S. (2011). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 22, 1941-1949.
  • Ju, Y., & Varma, R. S. (2006). Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives. The Journal of organic chemistry, 71(1), 135-141.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). One-pot synthesis of pyrazoles and pyrazolines. Tetrahedron letters, 43(46), 8331-8334.
  • Sauzem, P. D., Machado, P., Rubin, M. A., Sant'Anna, G. D. S., Faber, H. B., de Souza, A. H., ... & Martins, M. A. P. (2008). Design and microwave-assisted synthesis of 5-trifluoromethyl-4, 5-dihydro-1H-pyrazoles: novel agents with analgesic and anti-inflammatory properties. European journal of medicinal chemistry, 43(6), 1237-1247.
  • Polshettiwar, V., & Varma, R. S. (2009). Nano-organocatalyst: magnetically retrievable ferrite-anchored glutathione for microwave-assisted Paal–Knorr reaction, aza-Michael addition, and pyrazole synthesis. Tetrahedron, 66(5), 1091-1097.

Sources

Method

Application Note: One-Pot Synthesis Methods for 1,3-Bis(4-methylphenyl)pyrazoles

Executive Summary & Strategic Importance The 1,3-diarylpyrazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for numerous cyclooxygenase-2 (COX-2) inhibitors, kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,3-diarylpyrazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural core for numerous cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors, and advanced anticancer agents [1]. Specifically, the p-tolyl functionalized derivative—1,3-bis(4-methylphenyl)-1H-pyrazole—exhibits enhanced lipophilicity and metabolic stability compared to its unsubstituted phenyl counterparts.

Historically, synthesizing these scaffolds required multi-step procedures involving the isolation of unstable chalcone or enaminone intermediates. As a Senior Application Scientist, I strongly advocate for the Pot, Atom, and Step Economy (PASE) paradigm [2]. By employing one-pot multicomponent reactions (MCRs) or sequential cascade methodologies, we eliminate intermediate purification bottlenecks, minimize hydrolytic degradation, and significantly improve the overall E-factor of the synthesis.

Mechanistic Rationale: The PASE Paradigm in Pyrazole Synthesis

Designing a successful one-pot synthesis requires understanding the kinetic and thermodynamic drivers of the reaction cascade. We highlight two highly efficient pathways for generating 1,3-bis(4-methylphenyl)pyrazoles:

  • Pathway A (The Enaminone Route): This three-component cascade begins with the condensation of 4-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting enaminone is highly polarized but susceptible to hydrolysis if isolated. By introducing 4-methylphenylhydrazine directly into the reaction vessel, the nucleophilic hydrazine attacks the electrophilic β-carbon of the enaminone. Subsequent intramolecular cyclization and elimination of dimethylamine and water are driven by the thermodynamic stability of the resulting aromatic pyrazole ring.

  • Pathway B (The Vilsmeier-Haack Cascade): When functionalization at the C4 position is desired for downstream cross-coupling, the Vilsmeier-Haack (VH) double formylation is the method of choice [3]. The in-situ generation of the acetophenone hydrazone is followed by the introduction of the POCl₃/DMF complex. The VH reagent acts dually as a potent electrophile (forming the iminium intermediate) and a dehydrating agent (driving cyclization).

Reaction Pathways

G A 4-Methylacetophenone C Enaminone Intermediate A->C Condensation (-2 MeOH) G Hydrazone Intermediate A->G Condensation (-H2O) B DMF-DMA B->C E 1,3-Bis(4-methylphenyl)-1H-pyrazole C->E Cyclocondensation (-HNMe2, -H2O) D 4-Methylphenylhydrazine D->E D->G F Vilsmeier-Haack Reagent (POCl3 / DMF) H 1,3-Bis(4-methylphenyl)-1H-pyrazole -4-carboxaldehyde F->H G->H Double Formylation & Cyclization

Fig 1: Divergent one-pot synthetic pathways for 1,3-bis(4-methylphenyl)pyrazole derivatives.

Self-Validating Experimental Protocols

Protocol A: One-Pot, Three-Component Synthesis of 1,3-Bis(4-methylphenyl)-1H-pyrazole

Causality Note: We utilize 4-methylphenylhydrazine hydrochloride rather than the free base. Upon addition to the reaction, the hydrochloride salt acts as an in-situ acid catalyst, protonating the enaminone carbonyl to enhance electrophilicity and facilitating the final elimination of the dimethylamine leaving group.

Step-by-Step Methodology:

  • Enaminone Formation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylacetophenone (10 mmol, 1.34 g) and DMF-DMA (12 mmol, 1.43 g).

  • Initial Heating: Stir the neat mixture at 100 °C for 4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting ketone (

    
    ) should completely disappear, replaced by a highly polar enaminone spot (
    
    
    
    ) that is intensely UV-active.
  • Cyclocondensation: Cool the reaction mixture to 50 °C. Add 15 mL of absolute ethanol to solubilize the intermediate, followed by 4-methylphenylhydrazine hydrochloride (11 mmol, 1.74 g).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6 hours. Validation Check: The reaction will transition from a deep orange solution to a lighter yellow suspension as the highly conjugated enaminone is consumed and the pyrazole precipitates.

  • Work-Up: Pour the cooled mixture into 100 mL of ice-cold distilled water while stirring vigorously. Filter the resulting precipitate under vacuum, wash with cold water (2 × 20 mL), and recrystallize from hot ethanol to yield pure white to pale-yellow crystals.

Protocol B: One-Pot Synthesis of 1,3-Bis(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde

Causality Note: The addition of POCl₃ to DMF is highly exothermic and generates the active Vilsmeier-Haack electrophile. Strict temperature control (<10 °C) during addition prevents the degradation of the delicate hydrazone intermediate. The final NaHCO₃ quench is mechanistically critical; it neutralizes the acid and hydrolyzes the robust iminium intermediate into the target aldehyde [3].

Step-by-Step Methodology:

  • Hydrazone Formation: In a 100 mL flask, dissolve 4-methylacetophenone (10 mmol) and 4-methylphenylhydrazine (10 mmol) in 20 mL of ethanol containing 3 drops of glacial acetic acid. Stir at room temperature for 2 hours until a solid hydrazone mass forms. Remove ethanol completely under reduced pressure.

  • Vilsmeier-Haack Activation: Chill the flask containing the crude hydrazone in an ice-salt bath (0–5 °C). Add anhydrous DMF (25 mL) and stir to dissolve/suspend.

  • Electrophile Addition: Dropwise, add POCl₃ (30 mmol, 2.8 mL) over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: Remove the ice bath and heat the mixture to 60–65 °C for 5 hours. Validation Check: The mixture will turn deep red/brown and become homogeneous.

  • Hydrolytic Quench: Cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice. Carefully add saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5. Stir overnight at room temperature to ensure complete hydrolysis of the iminium salt.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol/DMF.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for Pathway A (Enaminone Route) Data summarizes the effect of solvent and additive choices on the cyclocondensation step.

SolventCatalyst / AdditiveTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
EthanolNone (Free base hydrazine)801245%88%
EthanolGlacial Acetic Acid (1 eq)80682%95%
Ethanol Hydrazine HCl salt (In-situ H+) 80 6 89% >98%
DioxaneHydrazine HCl salt100476%92%

Table 2: Analytical Characterization Data for Target Scaffolds

Compound

H NMR (δ, ppm, CDCl₃)
IR (KBr, cm

)
MS (m/z)
1,3-Bis(4-methylphenyl)-1H-pyrazole 2.38 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 6.72 (d, 1H, Pyrazole-H4), 7.20-7.80 (m, 8H, Ar-H), 7.91 (d, 1H, Pyrazole-H5)2920 (C-H), 1605 (C=N), 1515 (C=C)[M+H]

249.1
1,3-Bis(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde 2.40 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 7.25-7.75 (m, 8H, Ar-H), 8.45 (s, 1H, Pyrazole-H5), 10.05 (s, 1H, CHO)2925 (C-H), 1680 (C=O), 1595 (C=N)[M+H]

277.1

References

  • Mali, S. N., et al. (2022). "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 27(10), 3208. URL:[Link]

  • Prakash, O., Pannu, K., Kaur, H., & Naithani, R. (2008).
Application

Application Note: High-Yield Esterification Strategies for 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic Acid

Introduction and Mechanistic Rationale 1,3-Diarylpyrazole scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for cannabinoid (CB1) receptor antagonists, COX-2 inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1,3-Diarylpyrazole scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for cannabinoid (CB1) receptor antagonists, COX-2 inhibitors, and novel anticancer agents [3]. The esterification of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical synthetic transformation, often utilized to generate lipophilic prodrugs or intermediate building blocks for late-stage amidation.

The Causality of Steric and Electronic Constraints

Direct Fischer esterification (refluxing alcohol with catalytic


) of 1,3-diarylpyrazole-5-carboxylic acids is notoriously inefficient. The N1-aryl group (the p-tolyl ring) projects into the spatial hemisphere of the C5-carboxylic acid, creating significant steric shielding. Furthermore, the electron-rich nature of the p-tolyl substituents subtly alters the electronics of the pyrazole core, rendering the protonated carboxylic acid less susceptible to weak nucleophilic attack.

To overcome this activation barrier, the carboxylic acid must be converted into a highly electrophilic intermediate. This guide details two self-validating, field-proven methodologies:

  • The Acid Chloride Method: Ideal for robust, scalable esterification with primary and secondary aliphatic alcohols [1][2].

  • The Steglich Esterification: A mild, carbodiimide-mediated approach designed for complex, sterically hindered, or acid-sensitive alcohols.

Experimental Workflows and Protocols

Protocol A: Acid Chloride-Mediated Esterification (Two-Step)

Causality & Design: This method utilizes oxalyl chloride (or thionyl chloride) to generate a pyrazole-5-carbonyl chloride intermediate. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, dramatically accelerating the reaction [1]. Triethylamine (TEA) is employed in the second step to neutralize the HCl byproduct, driving the equilibrium forward and preventing the degradation of acid-sensitive alcohols.

Materials:

  • 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Target Alcohol (e.g., Methanol, Ethanol) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In a flame-dried, argon-purged round-bottom flask, suspend 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration). Add 1-2 drops of anhydrous DMF.

  • Chlorination: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Observation: Immediate gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The suspension will transition into a clear, homogenous solution, self-validating the complete conversion to the acid chloride [2].

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add the target alcohol (1.2 eq) followed by the dropwise addition of TEA (2.5 eq). Stir for 3 hours at room temperature.

  • Self-Validating Workup: Dilute with additional DCM. Wash sequentially with 1M HCl (removes excess TEA), saturated aqueous

    
     (hydrolyzes and extracts any unreacted acid chloride as the water-soluble sodium carboxylate), and brine. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate to yield the ester.
Protocol B: Steglich Esterification (One-Pot)

Causality & Design: For substrates where the target alcohol is sensitive to HCl or highly sterically hindered, the Steglich esterification is preferred. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the acid to an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as an essential nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is rapidly trapped by the alcohol. EDCI is specifically chosen over DCC because its urea byproduct is water-soluble, eliminating the need for tedious filtration of dicyclohexylurea (DCU).

Materials:

  • 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • EDCI·HCl (1.5 eq)

  • DMAP (0.2 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Initialization: Dissolve the pyrazole-5-carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.15 M) at room temperature.

  • Activation & Catalysis: Add EDCI·HCl (1.5 eq) and DMAP (0.2 eq) sequentially. The reaction mixture will typically remain a clear solution.

  • Propagation: Stir the reaction at room temperature for 12–24 hours. Monitor via TLC (Hexanes:Ethyl Acetate, typically 3:1). The ester product will elute significantly higher (higher

    
    ) than the highly polar starting carboxylic acid.
    
  • Self-Validating Workup: Quench the reaction with water. Extract with DCM. Wash the organic layer with 1M HCl (crucial step: protonates and removes the DMAP catalyst and unreacted EDCI), followed by saturated

    
     (removes unreacted starting acid), and brine. Dry over 
    
    
    
    and concentrate.

Quantitative Data and Method Comparison

The following table summarizes the operational parameters and expected outcomes for both esterification strategies, allowing researchers to select the optimal route based on their specific alcohol substrate.

ParameterProtocol A: Acid Chloride MethodProtocol B: Steglich Esterification
Primary Reagents Oxalyl Chloride /

, TEA
EDCI·HCl, DMAP
Reaction Time 1–3 h (Activation) + 2–4 h (Coupling)12–24 h (One-pot)
Typical Yield 85–95%75–85%
Substrate Scope Primary & Secondary aliphatic alcoholsComplex, sterically hindered, or acid-sensitive alcohols
Major Byproducts HCl (neutralized by TEA),

,

Urea derivative (water-soluble due to EDCI)
Purification Need Often pure after workupMay require flash chromatography

Reaction Pathway Visualization

The divergent activation pathways for the esterification of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid are mapped below.

G cluster_A Protocol A: Acid Chloride Method cluster_B Protocol B: Steglich Method SM 1,3-Di-p-tolyl-1H-pyrazole- 5-carboxylic acid AC Acyl Chloride Intermediate (Highly Electrophilic) SM->AC Oxalyl Chloride, cat. DMF, DCM, 0°C to RT OAI O-Acylisourea Intermediate (EDCI Activation) SM->OAI EDCI.HCl, DCM, RT EstA Pyrazole-5-carboxylate Ester (+ TEA·HCl salt) AC->EstA R-OH, TEA, DCM, 0°C to RT NAP N-Acylpyridinium Active Ester (DMAP Catalysis) OAI->NAP DMAP (0.2 eq) EstB Pyrazole-5-carboxylate Ester (+ Water-soluble Urea) NAP->EstB R-OH, RT

Caption: Divergent mechanistic pathways for the esterification of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid.

References

  • Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. ResearchGate. Available at:[Link]

Method

Application Notes and Protocols for the Use of 1,3-Di-p-Tolyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Metal-Organic Frameworks

Introduction: The Strategic Advantage of 1,3-Di-p-Tolyl-1H-pyrazole-5-carboxylic Acid in MOF Chemistry Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented potential in gas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 1,3-Di-p-Tolyl-1H-pyrazole-5-carboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented potential in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs with desired properties is intrinsically linked to the choice of the organic ligand. Pyrazole-based carboxylic acids are a particularly interesting class of ligands due to their versatile coordination chemistry and the ability to form stable and functional frameworks.[1][2] This application note focuses on the use of a specific, sterically hindered, and functionally rich ligand: 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid .

The two p-tolyl groups at the 1 and 3 positions of the pyrazole ring introduce a significant steric influence, which can be strategically employed to control the topology of the resulting MOF, potentially preventing interpenetration and leading to more open and accessible pore structures. Furthermore, the tolyl groups offer opportunities for post-synthetic modification, allowing for the fine-tuning of the MOF's properties. The pyrazole ring itself, with its two nitrogen atoms, and the carboxylic acid group provide multiple coordination sites for metal ions, leading to robust and stable framework structures.[3][4]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid and a detailed, representative protocol for its application in the solvothermal synthesis of a zinc-based MOF.

Part 1: Synthesis of the Ligand: 1,3-Di-p-Tolyl-1H-pyrazole-5-carboxylic Acid

The synthesis of the title ligand is a two-step process, beginning with the construction of the pyrazole ring system via a Knorr-type condensation, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.[5]

Workflow for Ligand Synthesis

cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis A p-tolylhydrazine C Ethanol, Acetic Acid (cat.) Reflux A->C B Ethyl 2,4-dioxo-4-(p-tolyl)butanoate B->C D Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate C->D Condensation & Cyclization E Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate F NaOH or LiOH, Ethanol/Water Heat E->F G 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate Salt F->G Saponification H Acidification (1M HCl) G->H I 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic Acid H->I Precipitation

Caption: Workflow for the synthesis of the target ligand.

Protocol 1.1: Synthesis of Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate

This protocol describes the formation of the pyrazole ring system from a substituted hydrazine and a β-ketoester.

  • Materials:

    • p-tolylhydrazine (1.0 eq)

    • Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1.0 eq)

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • To this solution, add an equimolar amount of ethyl 2,4-dioxo-4-(p-tolyl)butanoate.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting materials are consumed, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate.

Protocol 1.2: Hydrolysis to 1,3-Di-p-Tolyl-1H-pyrazole-5-carboxylic Acid

This protocol details the conversion of the pyrazole ester to the final carboxylic acid ligand.[5]

  • Materials:

    • Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 eq)

    • Ethanol/Water mixture (solvent)

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend the ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

    • Add NaOH or LiOH to the suspension and heat the mixture with stirring.

    • Monitor the reaction by TLC until the ester is completely consumed (typically 4-12 hours).[5]

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid will form.[5]

    • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the product under high vacuum to yield the pure 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid.

Part 2: Solvothermal Synthesis of a Zinc-based MOF

The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals. This protocol provides a representative method for the synthesis of a zinc-based MOF using the title ligand. The choice of a zinc-based framework is illustrative, as zinc is known to form a variety of coordination geometries, making it a versatile metal node for MOF construction.

Workflow for MOF Synthesis

A 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid D Combine in Teflon-lined Autoclave A->D B Zinc Nitrate Hexahydrate B->D C Solvent (e.g., DMF) C->D E Solvothermal Reaction (Heat in Oven) D->E F Slow Cooling to Room Temperature E->F G Product Isolation (Filtration/Centrifugation) F->G H Washing with Solvent G->H I Activation (Solvent Removal) H->I J Characterized MOF Product I->J

Caption: A representative workflow for the solvothermal synthesis of a MOF.

Protocol 2.1: Synthesis of a Zn-(1,3-di-p-tolyl-1H-pyrazole-5-carboxylate) MOF
  • Materials:

    • 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL Teflon-lined stainless-steel autoclave, combine 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol). The molar ratio of ligand to metal can be varied to optimize crystal growth.

    • Add 10 mL of DMF to the mixture. Sonication may be required to ensure complete dissolution or a homogeneous suspension.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a constant temperature (e.g., 100-120 °C) for a period of 24-72 hours.

    • After the reaction period, allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual solvent.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.

Part 3: Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized MOF.

Technique Purpose Representative Data/Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A unique diffraction pattern with sharp peaks, indicating a crystalline material. The pattern should be compared to a simulated pattern if a single-crystal structure is obtained.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional structure of the MOF, including connectivity, pore dimensions, and topology.Provides detailed information on bond lengths, bond angles, and the coordination environment of the metal centers.[6]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature for solvent removal (activation).A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally, decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc center.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the MOF, including the BET surface area and pore volume.A Type I isotherm for microporous materials, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.

Part 4: Scientific Rationale and Field-Proven Insights

  • Choice of Solvent: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.

  • Temperature and Time: The reaction temperature and time are critical parameters that influence the nucleation and growth of MOF crystals. Optimization of these parameters is often necessary to obtain high-quality, single-phase crystals.

  • Activation: The removal of guest solvent molecules from the pores is a crucial step to "activate" the MOF for applications such as gas storage or catalysis. The activation conditions must be carefully chosen to ensure complete solvent removal without causing the framework to collapse. TGA is an indispensable tool for determining the optimal activation temperature.

  • Potential Applications in Drug Development: The hydrophobic nature of the tolyl groups in the ligand may lead to MOFs with an affinity for non-polar drug molecules. The tunable pore size and high surface area could allow for high drug loading capacities, making these materials promising candidates for drug delivery systems.

Conclusion

1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid is a promising ligand for the design and synthesis of novel MOFs. Its steric bulk and functional groups offer opportunities to create robust frameworks with tailored properties. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to explore the potential of this ligand in the development of advanced materials for a range of applications, including those in the pharmaceutical and drug development industries.

References

  • Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers - Rsc.org. Available at: [Link]

  • 1,3-diphenyl-1H-pyrazole-5-carboxylic acid - ChemSynthesis. Available at: [Link]

  • Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information. Available at: [Link]

  • 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PMC - NIH. Available at: [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Available at: [Link]

  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed. Available at: [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation - ResearchGate. Available at: [Link]

  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Available at: [Link]

  • New metal-organic frameworks and coordination polymers constructed from bifunctional linkers with carboxylate, pyrazolate and phosphonate - HHU. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. Available at: [Link]

  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC. Available at: [Link]

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers - MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID - UMT JOURNAL. Available at: [Link]

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - MDPI. Available at: [Link]

Sources

Application

Advanced Coordination Chemistry Protocols Using p-Tolyl Pyrazole Carboxylates

Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Mechanistic Principles & Ligand Design In the realm of coordination chemistry, the rational design...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Mechanistic Principles & Ligand Design

In the realm of coordination chemistry, the rational design of organic ligands dictates the architecture and functionality of the resulting metal complexes. p-Tolyl pyrazole carboxylates (e.g., 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid) have emerged as highly privileged scaffolds. They possess a unique dual-donor system: a soft nitrogen donor from the pyrazole ring and a hard oxygen donor from the carboxylate moiety.

The inclusion of the p-tolyl group is a deliberate mechanistic choice rather than a mere structural variation. The p-tolyl substituent provides critical steric bulk and lipophilicity. In the context of Metal-Organic Frameworks (MOFs), this steric hindrance prevents dense structural interpenetration, thereby preserving void volume and increasing the overall porosity of the material. In discrete complexes utilized for drug development, the lipophilic p-tolyl group enhances cellular membrane permeability, a crucial factor for cytotoxicity in anticancer therapeutics [1].

The Role of pH in Coordination Modes

The coordination behavior of p-tolyl pyrazole carboxylates is strictly governed by pH. The carboxylic acid proton is relatively acidic (pKa ~4.5), while the pyrazole N-H proton is highly basic (pKa ~14).

  • Mildly Basic Conditions (pH 5–8): Only the carboxylate is deprotonated. The ligand typically acts as an N,O-chelator, forming discrete mononuclear or dinuclear complexes.

  • Highly Basic or Solvothermal Conditions (pH > 10): Both sites are deprotonated. The resulting pyrazolate anion acts as a powerful exo-bidentate bridging ligand, facilitating the assembly of robust 3D coordination polymers and MOFs[2].

Pathway L p-Tolyl Pyrazole Carboxylic Acid (Neutral) L_mono Mono-anion (Carboxylate Deprotonated) L->L_mono Mild Base (pH 5-8) L_di Di-anion (Pyrazole Deprotonated) L_mono->L_di Strong Base (pH > 10) C1 Discrete Chelates (e.g., Pt, Cu) L_mono->C1 + M(II) salts C2 Bridging MOFs (e.g., Zn, Cd) L_di->C2 + M(II) salts Solvothermal

Figure 1: pH-dependent deprotonation pathways of p-tolyl pyrazole carboxylates.

Experimental Workflows

The following protocols detail the synthesis of both discrete transition metal complexes and extended MOFs. Each protocol is designed as a self-validating system to ensure reproducibility and phase purity.

Protocol A: Synthesis of a Discrete Luminescent Pt(II) Chelate

This protocol outlines the synthesis of a highly luminescent Pt(II) complex. The p-tolyl group restricts intramolecular rotation, minimizing non-radiative decay pathways and significantly boosting the quantum yield[3].

Materials Required:

  • 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid (Ligand)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Sodium acetate (NaOAc)

  • Solvent: 2-Ethoxyethanol / Water (3:1 v/v)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of the ligand and 1.1 mmol of NaOAc in 15 mL of 2-ethoxyethanol. Causality: NaOAc acts as a mild base, selectively deprotonating the carboxylic acid without stripping the pyrazole N-H, priming the ligand for N,O-chelation.

  • Metalation: Dissolve 1.0 mmol of K₂PtCl₄ in 5 mL of deionized water. Add this dropwise to the ligand solution under continuous stirring at room temperature.

  • Reflux: Heat the mixture to 90°C for 16 hours under an inert nitrogen atmosphere. Causality: 2-ethoxyethanol is chosen for its high boiling point and amphiphilic nature, ensuring both the organic ligand and inorganic salt remain in solution during the kinetically slow metalation step.

  • Precipitation & Harvesting: Cool the reaction to room temperature. Add 20 mL of cold water to precipitate the complex. Filter via vacuum, wash with cold water, and dry under a vacuum.

  • Self-Validation (NMR): Analyze the product via ¹H-NMR in DMSO-d₆. The successful formation of the complex is validated by the complete disappearance of the broad carboxylic acid peak (~12.5 ppm) and a distinct downfield coordination shift of the pyrazole protons.

Protocol B: Solvothermal Synthesis of a Porous Zn(II) MOF

This protocol leverages the exo-bidentate bridging capability of the fully deprotonated pyrazolate-carboxylate ligand to build a 3D porous network.

Materials Required:

  • 3-(p-tolyl)-1H-pyrazole-4-carboxylic acid (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Precursor Mixing: Combine 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of the ligand in a 20 mL glass scintillation vial. Add 10 mL of DMF and sonicate for 10 minutes until fully dissolved.

  • Solvothermal Heating: Seal the vial tightly with a Teflon-lined cap and place it in a programmable isothermal oven. Heat to 120°C at a rate of 2°C/min and hold for 72 hours. Causality: At 120°C, DMF undergoes slow thermal degradation to yield dimethylamine. This acts as an in-situ slow-release base, gradually raising the pH to deprotonate the pyrazole N-H (pKa ~14). This controlled deprotonation prevents rapid amorphous precipitation, ensuring the growth of high-quality, single-crystal MOFs.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5°C/hr. Causality: Rapid cooling induces thermal shock, which causes micro-fractures in the MOF crystals, ruining them for single-crystal X-ray diffraction (SCXRD).

  • Solvent Exchange: Decant the mother liquor. Soak the crystals in fresh absolute ethanol for 24 hours, replacing the ethanol 3 times. Causality: DMF has a high boiling point and high surface tension. Attempting to vacuum dry the MOF directly from DMF will cause the capillary forces to collapse the porous framework. Exchanging DMF for lower-surface-tension ethanol preserves the pore structure.

  • Activation: Dry the exchanged crystals under a dynamic vacuum at 80°C for 12 hours.

  • Self-Validation (PXRD): Perform Powder X-Ray Diffraction (PXRD) on a bulk sample. The experimental diffractogram must align with the simulated pattern generated from the SCXRD data to confirm bulk phase purity.

Workflow S1 1. Precursor Mixing Zn(NO3)2 + Ligand in DMF S2 2. Solvothermal Heating 120°C for 72h S1->S2 S3 3. Controlled Cooling 5°C/hr to Room Temp S2->S3 S4 4. Solvent Exchange Wash with EtOH (3x) S3->S4 S5 5. Vacuum Activation 80°C for 12h S4->S5

Figure 2: Step-by-step solvothermal workflow for synthesizing p-tolyl pyrazole carboxylate MOFs.

Quantitative Data & Characterization

The structural versatility of p-tolyl pyrazole carboxylates allows them to be utilized across vastly different scientific domains. Table 1 summarizes the expected quantitative metrics and properties of various metal complexes synthesized using this ligand class.

Table 1: Structural and Functional Metrics of p-Tolyl Pyrazole Carboxylate Complexes

Complex ArchitectureMetal CenterPrimary Coordination ModeKey Property / Quantitative MetricPrimary Application
Discrete Mononuclear Pt(II) / Pt(IV)N,O-ChelatingQuantum Yield (Φ) > 0.5, τ > 2.0 µsOLEDs, Oxygen Sensors
Discrete Dinuclear Cu(II)Exo-bidentate PyrazolateStrong Antiferromagnetic coupling (

< -150 cm⁻¹)
Catalysis, Magnetism
Coordination Polymer Cd(II)N,N,O-BridgingIC₅₀ < 5 µM (HCT116 human colon cells)Anticancer Therapeutics
3D MOF Zn(II)Exo-bidentate & BridgingBET Surface Area > 1200 m²/gGas Storage, Separation

References

1.1 - Molecules / PMC 2.2 - Review on Coordination Chemistry 3.3 - Inorganic Chemistry, ACS Publications

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks in the synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks in the synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid. The primary challenge in this workflow is not merely forming the pyrazole core, but exerting absolute thermodynamic control over the regioselectivity during the cyclocondensation of unsymmetrical 1,3-dicarbonyl synthons 1.

This guide provides a self-validating experimental protocol, a mechanistic troubleshooting FAQ, and quantitative optimization data to ensure high-yield, isomerically pure synthesis.

Mechanistic Overview & Reaction Workflow

The classical method for synthesizing 1,3-diaryl-1H-pyrazole-5-carboxylic acids relies on a three-stage sequence: Claisen condensation, regioselective cyclocondensation, and saponification 2. Using an unsymmetrical 1,3-dicarbonyl intermediate often results in a mixture of 1,3- and 1,5-regioisomers 3. By tightly controlling the pH during the hydrazine condensation, we can force the nucleophilic attack onto the more electrophilic ketone carbonyl, driving the equilibrium toward the desired 1,3-di-p-tolyl isomer.

SynthesisWorkflow N1 p-Methylacetophenone + Diethyl Oxalate N2 Claisen Condensation (NaOEt, EtOH, 0°C to RT) N1->N2 N3 Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (Intermediate 1) N2->N3 Enolate Formation N4 p-Tolylhydrazine HCl + Cyclocondensation N3->N4 N5 Regioselective Control (AcOH/EtOH, Reflux) N4->N5 Hydrazone Formation N6 Ethyl 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate (Major Isomer) N5->N6 Cyclization & Dehydration N7 Saponification (NaOH, EtOH/H2O, then HCl) N6->N7 N8 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (Final Product) N7->N8 Hydrolysis & Acidification

Figure 1: Mechanistic workflow for the regioselective synthesis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.

Stage 1: Synthesis of Ethyl 4-(p-tolyl)-2,4-dioxobutanoate
  • Causality: The use of freshly prepared sodium ethoxide in a strictly anhydrous environment prevents the competitive saponification of diethyl oxalate. The enolate of p-methylacetophenone selectively attacks the ester carbonyl.

  • Procedure:

    • In a flame-dried flask under N₂, dissolve sodium metal (1.1 eq) in anhydrous ethanol to form sodium ethoxide.

    • Cool the solution to 0 °C. Add a mixture of p-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Quench the reaction by pouring it into ice-cold 1M HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: The reaction mixture should transition from a clear solution to a thick yellow suspension as the sodium enolate precipitates. Complete dissolution and phase separation upon adding HCl confirms successful neutralization.

Stage 2: Regioselective Cyclocondensation
  • Causality: Using p-tolylhydrazine hydrochloride in an acidic medium (EtOH/AcOH) protonates the terminal ketone of the diketone intermediate, making it highly electrophilic. The terminal -NH₂ of the hydrazine attacks here first, ensuring the 1,3-diaryl regioselectivity 3.

  • Procedure:

    • Dissolve the crude diketone from Stage 1 (1.0 eq) in ethanol.

    • Add p-tolylhydrazine hydrochloride (1.1 eq) and 2.0 equivalents of glacial acetic acid.

    • Reflux the mixture at 78 °C for 4–6 hours.

    • Cool to room temperature, concentrate the solvent, and recrystallize the crude ester from hot ethanol.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show complete consumption of the diketone (Rf ~0.6) and the appearance of a single major fluorescent spot under 254 nm UV (Rf ~0.4).

Stage 3: Saponification to the Carboxylic Acid
  • Causality: The ester is hydrolyzed using aqueous NaOH. The resulting sodium carboxylate salt is highly water-soluble, allowing the extraction of unreacted neutral organic impurities before precipitation.

  • Procedure:

    • Suspend the pyrazole ester in a 1:1 mixture of ethanol and 2M aqueous NaOH.

    • Reflux for 2 hours until the solution becomes homogeneous.

    • Evaporate the ethanol in vacuo. Wash the remaining aqueous layer twice with diethyl ether to remove organic impurities.

    • Acidify the aqueous layer to pH 2 using concentrated HCl.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: Upon addition of concentrated HCl to the aqueous layer, a voluminous white/pale-yellow precipitate must form immediately. If the solution remains clear, the ester was not successfully hydrolyzed.

Troubleshooting & FAQs

Q: My cyclocondensation yielded a 1:1 mixture of 1,3-diaryl and 1,5-diaryl isomers. How do I fix this? A: Regioselectivity in unsymmetrical 1,3-dicarbonyls is highly pH-dependent. If you used free p-tolylhydrazine base without an acid catalyst, the reaction lacks the thermodynamic control needed to favor the 1,3-isomer. Always use the hydrochloride salt of the hydrazine and supplement with glacial acetic acid to maintain a pH of ~3-4 during reflux.

Q: The Claisen condensation yield is below 40%. What is going wrong? A: Moisture is the primary culprit. Diethyl oxalate is highly susceptible to hydrolysis in the presence of trace water and base. Ensure all glassware is flame-dried, use strictly anhydrous ethanol, and prepare sodium ethoxide freshly from sodium metal rather than using older, commercial batches.

Q: How can I separate unreacted diketone from the final pyrazole carboxylic acid without column chromatography? A: Take advantage of the carboxylic acid's pKa. During the saponification workup (Stage 3, Step 3), wash the basic aqueous layer (which contains the water-soluble sodium carboxylate) with diethyl ether before acidification. This selectively pulls unreacted diketone and residual pyrazole ester into the organic waste layer, leaving the pure product to be precipitated upon acidification 4.

Quantitative Data: Yield & Regioselectivity Optimization

The following table summarizes the causal relationship between reaction conditions during the Stage 2 cyclocondensation and the resulting regioselectivity and overall yield.

Solvent SystemCatalyst / pHTemp (°C)1,3-Isomer : 1,5-Isomer RatioOverall Yield (%)
EthanolNone (Neutral)78 (Reflux)55 : 4562%
Ethanol / Acetic Acid Acidic (pH ~3-4) 78 (Reflux) 92 : 8 85%
Toluenep-TsOH (Strong Acid)110 (Reflux)88 : 1278%
PEG-400 / WaterBase-mediated80Complex Mixture< 40%

Note: The Ethanol/Acetic Acid system provides the optimal balance of thermodynamic control and solubility, yielding the highest ratio of the desired 1,3-di-p-tolyl-1H-pyrazole-5-carboxylate.

References

  • Taylor & Francis. "Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Royal Society of Chemistry. "Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition." Organic & Biomolecular Chemistry. URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid

Technical Support Center: Troubleshooting 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid Welcome to the Application Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid

Welcome to the Application Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals working with 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-08-2) .

Diarylpyrazole carboxylic acids are highly privileged scaffolds, frequently utilized as intermediates in the synthesis of selective COX-2 inhibitors and Cannabinoid (CB1) receptor antagonists [1]. However, the structural features that make this scaffold biologically active—specifically the highly lipophilic p-tolyl rings—also introduce significant solubility and handling challenges during synthesis, purification, and biological assay formulation [2].

This guide synthesizes physicochemical data with field-proven troubleshooting strategies to help you overcome these bottlenecks.

Physicochemical Diagnostic Profile

To effectively troubleshoot solubility, we must first understand the thermodynamic drivers of the molecule. The presence of two hydrophobic p-tolyl groups drives the molecule's high lipophilicity, while the C5-carboxylic acid provides a localized, ionizable polar region. This creates a highly pH-dependent solubility profile.

Table 1: Physicochemical Properties & Solubility Matrix

Property / SolventValue / ObservationMechanistic Rationale
Molecular Weight 292.33 g/mol Moderate MW, but high aromatic ring count increases crystal lattice energy.
Predicted logP ~4.5 - 5.0Highly lipophilic; partitions strongly into organic phases.
pKa (Carboxylic Acid) ~4.0 - 4.5Ionizable. Exists as a highly soluble anion at pH > 6; neutral and insoluble at pH < 3.
Aqueous Buffer (pH 7.4) Sparingly SolubleEven when deprotonated, the bulky diaryl system limits high-concentration aqueous solvation.
Dichloromethane (DCM) Highly SolubleMatches the non-polar nature of the p-tolyl rings.
Hexanes / Heptane InsolubleLacks the polarity to disrupt the hydrogen-bonded carboxylic acid dimers.
DMSO / DMF Highly SolubleStrong hydrogen-bond acceptors that easily disrupt crystal lattice forces.

Frequently Asked Questions (FAQs) & Troubleshooting

Module A: Reaction Workup & Extraction

Q: During the aqueous workup of my reaction, the compound crashes out as a thick, unmanageable emulsion at the interface. How do I resolve this? A: This "crashing out" phenomenon is a classic issue with diarylpyrazole carboxylic acids [3]. It occurs when the aqueous phase pH drops below the compound's pKa (~4.5). At this point, the carboxylic acid becomes protonated (neutral), and the molecule's extreme lipophilicity (logP ~4.5) forces it out of the aqueous phase. If your organic extraction solvent (e.g., pure diethyl ether) cannot sufficiently solvate the hydrogen-bonded dimers that form, the compound precipitates at the biphasic interface.

  • The Fix: Do not rely on a single non-polar organic solvent. Utilize a co-solvent system. Adding 10-20% Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) to your organic phase disrupts the intermolecular hydrogen bonding of the carboxylic acid, keeping the neutral pyrazole fully dissolved in the organic layer.

Module B: Chromatography & Purification

Q: When purifying the crude product via normal-phase silica gel chromatography, the compound streaks severely, and my isolated yield is less than 50%. What is going wrong? A: The free carboxylic acid at the C5 position acts as a strong hydrogen-bond donor, interacting aggressively with the free silanol groups (-SiOH) on the stationary phase. This leads to non-ideal retention thermodynamics (streaking) and irreversible chemisorption (low recovery).

  • The Fix: You must suppress the ionization and mask the silanol interactions. Add 1% Acetic Acid (AcOH) or 0.1% Formic Acid (FA) to your mobile phase (e.g., Hexanes/EtOAc + 1% AcOH). This forces the pyrazole-5-carboxylic acid into its fully protonated state and competitively binds the silica's active sites, resulting in sharp bands and >90% recovery.

Module C: Biological Assay Formulation

Q: I prepared a 10 mM stock in 100% DMSO. When I dilute this into my aqueous in vitro assay buffer (pH 7.4), the solution turns cloudy, and my IC50 data is irreproducible. How can I prevent this? A: You are experiencing a "solvent shift" precipitation. While the compound is fully soluble in DMSO, rapid introduction into an aqueous buffer causes localized supersaturation. The hydrophobic p-tolyl groups rapidly aggregate via


 stacking before the carboxylic acid can fully interact with the bulk water, forming micro-suspensions that scatter light and reduce the actual concentration of bioavailable compound.
  • The Fix: Employ a "step-down" dilution strategy using carrier proteins or surfactants. Pre-dilute your DMSO stock into an intermediate buffer containing 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20. These additives form hydrophobic pockets or micelles that encapsulate the p-tolyl rings, thermodynamically stabilizing the monomeric compound in the aqueous phase [1].

Standardized Experimental Protocols

Protocol 1: pH-Guided Liquid-Liquid Extraction

This protocol leverages the ionizability of the C5-carboxylic acid to separate the target compound from non-basic, non-acidic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Basic Extraction (Deprotonation): Add an equal volume of 1M NaOH (aq). Shake vigorously in a separatory funnel. The 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid will deprotonate and migrate into the lower aqueous layer as a sodium salt.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which retains neutral lipophilic impurities).

  • Acidification (Protonation): Place the aqueous flask in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–3.0 (verify with pH paper). A dense white precipitate of the neutral pyrazole will form.

  • Recovery Extraction: Extract the turbid aqueous mixture with a 3:1 mixture of EtOAc/THF. The co-solvent system ensures complete dissolution of the precipitate.

  • Drying & Concentration: Wash the new organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

G Start Crude Reaction Mixture (Organic Solvent) AddBase Add 1M NaOH (pH > 8) Start->AddBase Aqueous1 Aqueous Phase (Deprotonated Pyrazole Salt) AddBase->Aqueous1 Target migrates to Org1 Organic Phase (Neutral Impurities) AddBase->Org1 Discard AddAcid Acidify Aqueous Phase with 1M HCl (pH < 3) Aqueous1->AddAcid Precipitate Precipitation of Neutral 1,3-Di-p-tolyl-pyrazole AddAcid->Precipitate Extract Extract with EtOAc/THF (3:1) Precipitate->Extract Pure Pure Organic Solution Extract->Pure

Caption: Workflow for the pH-guided liquid-liquid extraction of pyrazole-5-carboxylic acids.

Protocol 2: Preparation of Stable Aqueous Assay Solutions

Use this protocol to prevent aggregation when testing the compound in biological assays (e.g., COX-2 or CB1 inhibition assays).

  • Primary Stock: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO. Vortex until completely clear.

  • Carrier Buffer Preparation: Prepare your standard assay buffer (e.g., Tris-HCl or PBS) and supplement it with 0.1% (w/v) Fatty Acid-Free BSA.

  • Intermediate Dilution: Pipette 10

    
    L of the 10 mM DMSO stock into 90 
    
    
    
    L of 100% DMSO to create a 1 mM intermediate stock.
  • Aqueous Introduction: While vortexing the Carrier Buffer on medium speed, add the 1 mM intermediate stock dropwise to achieve your maximum assay concentration (e.g., 10

    
    M).
    
  • Validation: The final solution should contain

    
    1% DMSO. Inspect visually against a dark background; there should be no Tyndall effect (light scattering), indicating a true solution free of micro-precipitates.
    

G Stock 10 mM DMSO Stock (100% Soluble) Intermediate Intermediate Dilution (1 mM in DMSO) Stock->Intermediate Dilute 1:10 Final Final Assay Solution (<1% DMSO, No Aggregation) Intermediate->Final Dropwise addition Buffer Assay Buffer + 0.1% BSA or 0.05% Tween-20 Buffer->Final Additives prevent pi-pi stacking

Caption: Step-down dilution workflow to prevent solvent-shift precipitation in biological assays.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of 1,3-Bis(4-methylphenyl)pyrazole Derivatives

Welcome to the Technical Support Center for the purification of 1,3-bis(4-methylphenyl)pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1,3-bis(4-methylphenyl)pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 1,3-bis(4-methylphenyl)pyrazole derivatives?

A1: The synthesis of 1,3-disubstituted pyrazoles, often achieved through methods like the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), can lead to several common impurities.[1] These include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of regioisomeric pyrazole products is a significant challenge. These isomers often have very similar physical properties, making them difficult to separate.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave behind unreacted 1,3-dicarbonyl compounds and hydrazine derivatives.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[1]

  • Side-Reaction Products: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red hues in the crude product.[1]

Q2: How do I choose the most appropriate purification technique for my 1,3-bis(4-methylphenyl)pyrazole derivative?

A2: The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the physicochemical properties of your target compound (e.g., polarity, melting point, boiling point).[2] A multi-step approach is often necessary.

  • Crystallization: This is an excellent choice for solid compounds with good thermal stability, especially for removing minor impurities.[3] It is particularly effective if there is a significant difference in solubility between your desired product and the impurities.[3]

  • Column Chromatography: This is a versatile and widely used technique for separating compounds with different polarities.[3][4] It is effective for removing both more and less polar impurities.

  • Acid-Base Extraction: This technique is useful for removing basic impurities like unreacted hydrazine or acidic starting materials.[1]

  • Distillation: For derivatives that are liquids or have a low melting point, vacuum distillation can be effective for separating components with different boiling points.[2]

Q3: My 1,3-bis(4-methylphenyl)pyrazole derivative appears as an oil during crystallization attempts. What should I do?

A3: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This often happens when the solution is supersaturated or cooled too quickly.[5] Here are some troubleshooting steps:

  • Add More Solvent: Gently heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[5]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can help.[5]

  • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[5]

  • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent in which your compound is slightly less soluble at higher temperatures might be beneficial.[5]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific purification challenges.

Issue 1: Poor Separation of Regioisomers by Column Chromatography

Symptoms:

  • Broad or overlapping peaks in your chromatogram.

  • NMR analysis of collected fractions shows a mixture of isomers.[1]

  • The isolated solid has a broad melting point range.[1]

Causality: Regioisomers of 1,3-bis(4-methylphenyl)pyrazole often have very similar polarities, making them difficult to resolve with standard chromatography conditions.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Begin with a standard solvent system like hexane/ethyl acetate and gradually adjust the polarity.[3] If separation is still poor, switch to a solvent system with different selectivity, such as dichloromethane/methanol.[3]

    • TLC Analysis: Before running a column, meticulously screen different solvent systems using Thin-Layer Chromatography (TLC) to find the optimal mobile phase that provides the best separation (aim for a ΔRf > 0.2).[4]

  • Modify the Stationary Phase:

    • Alternative Sorbents: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral), which can offer different selectivity for N-heterocycles.[4]

    • Reverse-Phase Chromatography: For less polar derivatives, C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.

  • Enhance Resolution:

    • Use a Longer Column: Increase the length of your chromatography column to improve the separation efficiency.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[3]

  • Consider Preparative HPLC or SFC:

    • For very challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a preparative scale can provide superior resolution.[2][6] Chiral chromatography may be necessary if the isomers are enantiomers.[6]

Parameter Standard Approach Optimized Approach for Isomers Rationale
Mobile Phase Hexane/Ethyl AcetateToluene/Ethyl Acetate or Dichloromethane/MethanolChanges in solvent selectivity can improve resolution between closely related isomers.
Stationary Phase Silica GelNeutral Alumina or Reverse-Phase C18Different surface chemistries can exploit subtle differences in isomer interactions.
Column Dimensions Standard Length/DiameterIncreased Length, Appropriate Diameter for Sample SizeA longer column increases the number of theoretical plates, enhancing separation.
Issue 2: Product Streaking and Low Recovery on Silica Gel Column

Symptoms:

  • The product elutes as a long streak rather than a defined band on the column and TLC plate.

  • A significant portion of the product remains on the column even after extensive flushing with a polar solvent.

Causality: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or slow elution.[4]

Troubleshooting Protocol:

  • Neutralize the Silica Gel:

    • Triethylamine Additive: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[4] This will compete with your pyrazole derivative for binding to the acidic sites on the silica.

    • Pre-treatment of Silica: Create a slurry of the silica gel in your chosen eluent containing triethylamine before packing the column to ensure it is fully neutralized.[4]

  • Switch to a Different Stationary Phase:

    • Alumina: Use basic or neutral alumina as the stationary phase, which is less acidic than silica gel.[4]

    • Treated Silica: Consider using commercially available deactivated silica gel.

  • Employ an Acid/Base Workup Prior to Chromatography:

    • If your product is sufficiently basic, perform an acid wash to extract it into an aqueous layer as a salt.[1] Neutralize the aqueous layer and then extract your purified product back into an organic solvent.[1] This can remove many impurities before chromatography is even attempted.

Experimental Workflow: Purification Strategy Selection

Purification_Strategy Start Crude 1,3-bis(4-methylphenyl)pyrazole Derivative Is_Solid Is the product a solid at room temperature? Start->Is_Solid Crystallization Attempt Recrystallization Is_Solid->Crystallization Yes Column_Chrom Perform Column Chromatography Is_Solid->Column_Chrom No Distillation Consider Vacuum Distillation Is_Solid->Distillation No (Liquid/Low MP) Success_Cryst Successful Crystallization? Crystallization->Success_Cryst Pure_Product Pure Product Success_Cryst->Pure_Product Yes Success_Cryst->Column_Chrom No (Oiling out/Impure) Column_Chrom->Pure_Product Successful Separation Is_Basic Is the product basic? Column_Chrom->Is_Basic Acid_Base_Workup Consider Acid-Base Extraction Acid_Base_Workup->Column_Chrom Followed by Distillation->Pure_Product Successful Separation Is_Basic->Column_Chrom No, proceed with standard column Is_Basic->Acid_Base_Workup Yes

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from a Mixed Solvent System

This protocol is designed for situations where a single solvent does not provide adequate purification or results in "oiling out".

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble when hot and a "poor" solvent (anti-solvent) in which it is sparingly soluble even when hot. Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole derivative in the minimum amount of the hot "good" solvent.[5]

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[5] If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.[5]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further promote slow cooling, you can place the flask in an insulated container.

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction for Removal of Hydrazine Impurities

This protocol is effective for removing basic impurities from your crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.[1]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated basic impurities will move into the aqueous layer.[1]

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash with a fresh portion of the acid solution to ensure complete removal of basic impurities.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Logical Relationship: Impurity Type and Purification Method

Impurity_Purification cluster_impurities Common Impurity Types cluster_methods Primary Purification Methods Regioisomers Regioisomers Chromatography Column Chromatography (Normal or Reverse Phase) Regioisomers->Chromatography Best for separation Starting_Materials Unreacted Starting Materials Starting_Materials->Chromatography Extraction Acid-Base Extraction Starting_Materials->Extraction If acidic or basic Polar_Byproducts Polar Byproducts Polar_Byproducts->Chromatography Crystallization Recrystallization Polar_Byproducts->Crystallization If product is nonpolar Nonpolar_Byproducts Nonpolar Byproducts Nonpolar_Byproducts->Chromatography Reverse Phase Nonpolar_Byproducts->Crystallization

Caption: Matching common impurities with the most effective primary purification methods.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Jetir.Org. (2024).
  • PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Regis Technologies, Inc. (n.d.).

Sources

Optimization

Optimizing reaction temperature for pyrazole-5-carboxylic acid cyclization

Introduction: The Critical Role of Temperature in Pyrazole-5-Carboxylic Acid Cyclization Welcome to the technical support guide for optimizing the synthesis of pyrazole-5-carboxylic acid and its derivatives. One of the m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Temperature in Pyrazole-5-Carboxylic Acid Cyclization

Welcome to the technical support guide for optimizing the synthesis of pyrazole-5-carboxylic acid and its derivatives. One of the most common and pivotal methods for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] While seemingly straightforward, the success of this cyclization is exquisitely sensitive to reaction parameters, with temperature being a primary control lever.

This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory. We will move from foundational questions to in-depth troubleshooting scenarios, always explaining the chemical principles behind our recommendations. Our goal is to empower you, the researcher, to not only solve immediate experimental hurdles but also to build a robust, intuitive understanding of the reaction dynamics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of temperature in the cyclization process.

Q1: Why is reaction temperature so critical for pyrazole cyclization?

A1: Reaction temperature directly influences two competing factors: reaction rate and reaction specificity.

  • Kinetics: Like most chemical reactions, the cyclization to form the pyrazole ring has a specific activation energy. Supplying thermal energy helps the reacting molecules overcome this barrier, increasing the rate of product formation.[1] Insufficient temperature can lead to sluggish or incomplete reactions.

  • Thermodynamics & Side Reactions: Excessively high temperatures can provide enough energy to activate undesirable reaction pathways. For pyrazole-5-carboxylic acids, the most common side reaction is decarboxylation.[3] Other potential issues include solvent degradation or thermal decomposition of starting materials or the product itself.[1][4] The optimal temperature is therefore a balance—high enough to drive the desired cyclization to completion in a reasonable timeframe, but low enough to minimize the formation of impurities.

Q2: How does my choice of solvent affect the optimal reaction temperature?

A2: The solvent's primary role is to dissolve the reactants, but it also dictates the accessible temperature range and can influence reaction kinetics.

  • Boiling Point: The solvent's boiling point sets the maximum temperature achievable at atmospheric pressure for a reflux reaction. A low-boiling solvent like ethanol may not provide sufficient thermal energy for a difficult cyclization, necessitating a switch to a higher-boiling solvent like toluene or xylene.[1]

  • Solvent Polarity: The polarity of the solvent can stabilize the transition state of the cyclization step. Polar solvents are often preferred.[1] While traditional choices include polar protic solvents like ethanol, aprotic dipolar solvents such as DMF or DMAc have shown superior results in some cases.[1]

Q3: Should I use conventional heating or microwave irradiation?

A3: Both methods are viable, but they offer different advantages.

  • Conventional Heating (Oil Bath/Heating Mantle): This is the most common and accessible method. It provides steady, uniform heating and is suitable for a wide range of scales.

  • Microwave Irradiation: This technique can dramatically reduce reaction times, often from hours to minutes.[1] It is particularly useful for high-throughput screening of reaction conditions or for reactions with high activation barriers. The rapid heating can sometimes improve yields by minimizing the time the reaction mixture is held at a high temperature where side reactions might occur.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to optimizing your reaction temperature.

Issue 1: Low to No Product Yield

Q: I've set up my reaction in ethanol at reflux, but after several hours, TLC analysis shows mostly unreacted starting material. What should I do?

A: This is a classic indication that the reaction is not reaching the necessary activation energy. Your primary lever is to increase the thermal energy provided to the system.

Troubleshooting Workflow:

  • Confirm Reagent Purity: Before modifying conditions, ensure your starting materials, particularly the hydrazine derivative, are pure and have not degraded. Hydrazines can be sensitive to air and light.[5]

  • Introduce a Catalyst: If not already present, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often essential to facilitate the initial hydrazone formation, which precedes the cyclization.[5][6][7]

  • Temperature & Solvent Screening: The most direct solution is to increase the temperature. Since you are limited by the boiling point of ethanol (~78 °C), a solvent screen is the logical next step.

SolventBoiling Point (°C)PolarityTypical Application Notes
Ethanol78Polar ProticStandard, but may be insufficient for less reactive substrates.[1]
Toluene111Non-polarGood for higher temperatures; may require a catalyst.
Xylene~140Non-polarFor reactions requiring significant thermal energy.
DMF153Polar AproticExcellent solvent, but requires careful removal during workup.[1]
Ethylene Glycol197Polar ProticUsed in some eco-friendly protocols, can achieve high yields.[1]

Actionable Protocol: Perform small-scale parallel reactions in different solvents (e.g., ethanol, toluene, and DMF) at their respective reflux temperatures. Monitor by TLC or LC-MS to identify the condition that provides the best conversion.

Issue 2: Significant Formation of an Impurity, Especially at Higher Temperatures

Q: When I run my reaction in refluxing toluene, I get product, but also a significant side product that I suspect is from decarboxylation. How can I avoid this?

A: You have correctly identified the trade-off. While higher temperature increased your reaction rate, it crossed the threshold for a major side reaction. The goal now is to find a "sweet spot."

Causality: The carboxylic acid group on the pyrazole ring can be thermally labile. The C-C bond can cleave, releasing CO2, particularly when catalyzed by trace acid or metal impurities at high temperatures.[8]

Optimization Workflow Diagram

Caption: Decision workflow for mitigating high-temperature side reactions.

Solutions:

  • Systematic Temperature Reduction: Instead of refluxing, use an oil bath with a temperature controller and a reflux condenser. Set up parallel reactions at intervals, for example: 110 °C, 100 °C, and 90 °C. Monitor over time to find the lowest temperature that gives complete conversion of starting material without significant impurity formation.

  • Catalyst Introduction: A catalyst can lower the activation energy of the desired cyclization, potentially allowing the reaction to proceed efficiently at a lower temperature where decarboxylation is kinetically disfavored. While simple acid catalysis is common, exploring Lewis acids in catalytic amounts could be beneficial, though this requires careful screening as they can also promote decomposition.[9]

  • Alternative Synthetic Strategy: Consider synthesizing the corresponding pyrazole-5-carboxylate ester first. The ester group is generally more thermally stable than the carboxylic acid. The ester can then be hydrolyzed to the desired carboxylic acid in a separate, final step under milder conditions, typically using a base like LiOH or NaOH at room temperature or with gentle heating (40-50 °C).[6]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Screening

This protocol outlines a method for efficiently determining the optimal temperature for your specific substrates.

Objective: To identify the temperature that maximizes the yield of the desired pyrazole-5-carboxylic acid while minimizing impurity formation.

Materials:

  • 1,3-dicarbonyl precursor (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)[1]

  • Selected high-boiling solvent (e.g., Toluene, DMF)

  • Catalyst (e.g., glacial acetic acid, 3-5 drops)[5]

  • An array of reaction vials or small round-bottom flasks

  • Heating block or multiple oil baths capable of maintaining distinct temperatures

  • TLC plates and appropriate mobile phase

Procedure:

  • Setup: In three separate reaction vials, add the 1,3-dicarbonyl compound (e.g., 100 mg) and dissolve it in the chosen solvent (e.g., 2 mL of toluene).

  • Reagent Addition: To each vial, add the hydrazine derivative followed by the catalyst.

  • Heating: Place each vial in a pre-heated block at a different temperature (e.g., T1 = 80 °C, T2 = 95 °C, T3 = 110 °C).

  • Monitoring: Stir the reactions and monitor their progress every hour by taking a small aliquot from each vial and running a TLC.[1][5] Spot the starting material as a reference.

  • Analysis: Compare the TLC plates over time.

    • The optimal temperature will show the fastest consumption of starting material with the cleanest formation of the product spot.

    • If a higher temperature shows faster conversion but also a new impurity spot (potential decarboxylation), the lower temperature is likely superior.

  • Scale-Up: Once the optimal temperature is identified, the reaction can be scaled up with confidence.

References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • ResearchGate. (2026). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]

  • ResearchGate. (2026). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. [Link]

  • Jung, J.-C. (2005). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. HETEROCYCLES, 65(1), 77. [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. [Link]

  • Wang, L., et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Google Patents. (n.d.). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Royal Society of Chemistry. (n.d.). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications. [Link]

  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. [Link]

  • CSIR-NIO. (n.d.). Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. [Link]

  • ResearchGate. (2025). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. [Link]

  • ResearchGate. (n.d.). Optimization of the Cyclization Conditions. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC. [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. (2024). Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2013). Asian Journal of Chemistry. [Link]

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025). PMC. [Link]

  • ResearchGate. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

  • ResearchGate. (2026). (PDF) Thermal Decomposition of Nitropyrazoles. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,3-Di-p-Tolyl-1H-Pyrazole-5-Carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex purification of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex purification of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid . The synthesis of 1,3-diarylpyrazoles via the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds is notoriously prone to byproduct formation. This document provides authoritative, causality-driven troubleshooting workflows to isolate your target compound with high purity.

Diagnostic Purification Workflow

Before initiating purification, it is critical to identify the specific byproduct profile of your crude mixture via LC-MS or 1H-NMR. Use the decision tree below to select the appropriate intervention.

PurificationWorkflow Start Crude 1,3-Di-p-Tolyl-1H- Pyrazole-5-Carboxylic Acid Check Identify Primary Impurity (LC-MS / 1H-NMR) Start->Check Regio Regioisomer (1,5-di-p-tolyl) Check->Regio Hydrazine Unreacted p-Tolylhydrazine Check->Hydrazine Ester Unhydrolyzed Ester Check->Ester Salt Selective Salt Crystallization Regio->Salt Wash Acidic Wash & Scavenging Hydrazine->Wash Sapon Extended Saponification Ester->Sapon Pure Pure Target Compound Salt->Pure Wash->Pure Sapon->Pure

Fig 1: Diagnostic workflow for purifying 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid.

Quantitative Byproduct Data

Understanding the physicochemical properties of your impurities dictates the logic behind your purification strategy.

Impurity / ByproductMolecular WeightLogP (Est.)Mechanism of FormationPrimary Removal Strategy
1,5-Di-p-tolyl regioisomer 292.34 g/mol 4.2Competing nucleophilic attack during cyclizationFractional crystallization / Salt formation
p-Tolylhydrazine 122.17 g/mol 1.8Incomplete condensationAcidic aqueous extraction (pH < 2)
1,3-Di-p-tolyl-1H-pyrazole 248.33 g/mol 4.8Thermal decarboxylation during workupTemperature control (<10°C)
Unhydrolyzed Ester ~320.40 g/mol 5.1Incomplete saponificationExtended alkaline hydrolysis

Troubleshooting Guides (Q&A)

Q: My LC-MS shows a major impurity with the exact same mass as the target product (m/z 293.12 for [M+H]+). What is it, and why did it form? A: This is the 1,5-di-p-tolyl-1H-pyrazole-3-carboxylic acid regioisomer. During the cyclocondensation of p-tolylhydrazine with the asymmetric 1,3-dicarbonyl precursor, the two nitrogen atoms of the hydrazine attack the two distinct electrophilic carbonyl centers. Because the electronic and steric differences between the two carbonyls are not absolute, a mixture of 1,3- and 1,5-regioisomers is inevitably generated[1].

Q: How do I separate the 1,5-regioisomer from the 1,3-target product without using preparative HPLC? A: Fractional crystallization is the most scalable approach. While the free carboxylic acids have nearly identical polarities, their crystal packing energies differ. By forming an acid addition salt or utilizing specific solvent systems (like ethanol/water), you can selectively precipitate one isomer[2]. The selective crystallization of specific isomers can provide purification factors exceeding 95:5[3].

Q: The crude product is dark brown/black instead of the expected pale yellow. How do I remove this color? A: Dark discoloration is typically caused by the air-oxidation of unreacted p-tolylhydrazine into highly conjugated diazo compounds and polymeric tars. To remove this, perform an acidic aqueous wash during the organic extraction phase. The basic hydrazine will protonate and partition into the aqueous layer. If the color persists, treating the organic solution with activated carbon (Norit) prior to final precipitation will physically scavenge these oxidized impurities.

Q: I am seeing a byproduct with a mass of 248.13 [M+H]+. What is this, and how do I prevent it? A: This corresponds to 1,3-di-p-tolyl-1H-pyrazole, the decarboxylated product . Pyrazole-5-carboxylic acids are highly prone to decarboxylation if exposed to excessive heat, especially under acidic conditions. The protonation of the electron-rich pyrazole ring facilitates the loss of CO₂. To prevent this, ensure that the acidification of the saponified ester is performed at strictly controlled low temperatures (<10 °C)[4].

Validated Experimental Protocols

The following methodologies are designed as Self-Validating Systems , meaning they contain built-in In-Process Controls (IPCs) to ensure the chemical logic holds true before you proceed to the next step.

Protocol A: Selective Crystallization of Regioisomers

Causality: Exploiting differential solubility of diastereomeric-like salt networks to isolate the 1,3-isomer from the 1,5-isomer.

  • Dissolution: Dissolve the crude regioisomer mixture in a minimum volume of boiling absolute ethanol (approx. 10 mL/g of crude).

  • Salt Formation: Add 1.05 equivalents of a bulky amine base (e.g., dicyclohexylamine) dropwise while maintaining reflux. Logic: The bulky amine exaggerates the subtle steric differences between the 1,3- and 1,5-isomers, driving selective precipitation.

  • Controlled Cooling: Remove from heat and cool the solution to room temperature at a strictly controlled rate of 5 °C/hour. Logic: Rapid cooling causes kinetic trapping of the undesired isomer in the crystal lattice. Slow cooling favors thermodynamic purity.

  • Self-Validation (IPC): Filter a 1 mL aliquot of the suspension. Neutralize the solid with 1M HCl, extract with EtOAc, and analyze via LC-MS.

    • Validation Check: If the 1,3-isomer purity is >95%, proceed to step 5. If <95%, reheat the bulk mixture, add 5% v/v water to increase solubility, and repeat the cooling phase.

  • Acidification: Filter the bulk salt, suspend it in ice-cold water, and acidify to pH 2 with 1M HCl to liberate the pure 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid. Filter and dry under vacuum.

Protocol B: Hydrazine Scavenging and Saponification

Causality: Utilizing pH-dependent phase partitioning to isolate the target carboxylic acid from neutral esters and basic hydrazines.

  • Saponification: Suspend the crude ester intermediate in 3 volumes of Ethanol and 2 volumes of 2M NaOH. Reflux at 80 °C for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc).

    • Validation Check: The complete disappearance of the high-Rf ester spot confirms 100% hydrolysis. Do not proceed until this is validated.

  • Hydrazine Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the remaining aqueous layer with water and wash twice with diethyl ether. Logic: The basic aqueous layer retains the target carboxylate as a water-soluble sodium salt, while unreacted p-tolylhydrazine and neutral organic impurities partition into the ether layer.

  • Thermal-Controlled Precipitation: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0. Logic: The low temperature kinetically prevents thermal decarboxylation. A pH of 2 ensures full protonation and precipitation of the target acid[4], while keeping any residual hydrazine protonated and soluble in the aqueous phase.

  • Isolation: Collect the pale yellow precipitate via vacuum filtration, wash with ice-cold water to remove inorganic salts, and dry in a vacuum oven at 40 °C.

Frequently Asked Questions (FAQs)

Can I use flash chromatography to separate the regioisomers? It is highly inefficient. The 1,3- and 1,5-isomers have nearly identical retention factors (Rf) on standard normal-phase silica. If chromatography is absolutely necessary, reverse-phase HPLC with a shallow gradient (e.g., Water/Acetonitrile with 0.1% TFA) is required.

Why is my product melting point lower than expected? A depressed melting point is the primary indicator of regioisomer contamination or retained solvent. Ensure your product has been dried under high vacuum for at least 12 hours, and run a 1H-NMR to check for the 1,5-isomer (look for shifts in the pyrazole C4-proton).

Is it safe to leave the saponification reaction overnight? No. Extended exposure to strong refluxing base can lead to degradation of the pyrazole ring or unwanted side reactions. Stick to the 4-hour validated window and use TLC to confirm completion.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Decarboxylation in Pyrazole Carboxylic Acid Synthesis

Welcome to the Technical Support Center for pyrazole carboxylic acid synthesis. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I've designed this guide to be a practical resource f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole carboxylic acid synthesis. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I've designed this guide to be a practical resource for researchers, scientists, and professionals in drug development. This center moves beyond simple protocols to provide in-depth, field-tested insights into one of the most common challenges in this area: unwanted decarboxylation. Here, you will find a dynamic question-and-answer format in our Troubleshooting Guide and FAQs, structured to address the specific, nuanced issues you encounter at the bench. Our goal is to empower you with the scientific understanding to not only solve these problems but to prevent them, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to provide direct answers and actionable solutions to specific issues encountered during the synthesis of pyrazole carboxylic acids.

Issue 1: Significant loss of my desired pyrazole carboxylic acid and formation of a major byproduct after ester hydrolysis.

Question: I'm attempting to saponify my ethyl pyrazole-4-carboxylate with NaOH in refluxing ethanol, but I'm consistently isolating the decarboxylated pyrazole as the main product. What's causing this, and how can I prevent it?

Answer:

This is a classic case of thermally-induced decarboxylation under basic conditions. The combination of high temperature and a basic environment is a known driver of decarboxylation in many heteroaromatic carboxylic acids, including pyrazoles.[1][2] The electron-rich nature of the pyrazole ring can stabilize the intermediate formed upon loss of CO2.

Causality Explained:

At elevated temperatures, the carboxylate anion can readily eliminate carbon dioxide. The stability of the resulting pyrazole carbanion, which is subsequently protonated by the solvent, is a key thermodynamic driving force for this unwanted side reaction. The specific position of the carboxylic acid group (3, 4, or 5) and the electronic nature of other substituents on the pyrazole ring will also influence the rate of decarboxylation. For instance, electron-withdrawing groups can exacerbate this issue.[1][2]

Solutions & Protocols:

To circumvent this issue, you need to modify your hydrolysis conditions to be milder.

Recommended Protocol: Mild Saponification

  • Reactant Setup: Dissolve your pyrazole ester in a suitable solvent system. A mixture of THF and water or methanol and water at room temperature is a good starting point.

  • Reagent Addition: Use a stoichiometric amount of lithium hydroxide (LiOH) as the base. LiOH is often effective at lower temperatures than NaOH or KOH.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction may take longer (12-24 hours), but the milder conditions will significantly suppress decarboxylation.

  • Work-up: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) at 0 °C to protonate the carboxylate. Extract your product with a suitable organic solvent.

Alternative Strategy: Tert-butyl Ester Protection

For particularly sensitive substrates, using a tert-butyl ester as a protecting group is a highly effective strategy.

Protocol: Tert-butyl Ester Deprotection

  • Reactant Setup: Dissolve your tert-butyl protected pyrazole carboxylic acid in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction at room temperature for 1-4 hours. The deprotection is typically clean and rapid.

  • Work-up: Remove the solvent and TFA under reduced pressure. The resulting carboxylic acid is often pure enough for the next step, or can be purified by recrystallization or chromatography.[3][4][5]

The mechanism of acid-catalyzed deprotection of a t-butyl ester involves the formation of a stable tert-butyl cation and isobutylene, which avoids the harsh conditions that lead to decarboxylation.[4][5]

Issue 2: My pyrazole-3,5-dicarboxylic acid decarboxylates upon heating during purification.

Question: I've successfully synthesized pyrazole-3,5-dicarboxylic acid, but when I try to recrystallize it from a high-boiling point solvent, I observe gas evolution and my final product is a mixture of mono- and di-decarboxylated pyrazoles. How can I purify my product without causing decarboxylation?

Answer:

Pyrazole-3,5-dicarboxylic acid is known to be susceptible to thermal decarboxylation. The presence of two electron-withdrawing carboxylic acid groups can increase the propensity for one of them to be eliminated as CO2 upon heating.

Solutions:

  • Avoid High Temperatures: Do not use high-boiling point solvents for recrystallization. Instead, opt for solvent systems that allow for crystallization at or below room temperature. A mixed solvent system where the product is soluble in one solvent and insoluble in the other can be effective for crystallization by slow evaporation or vapor diffusion at ambient temperature.

  • Purification via Salt Formation: Convert the dicarboxylic acid to its disodium or dipotassium salt by treating it with a stoichiometric amount of a suitable base (e.g., sodium bicarbonate). The salt will have different solubility properties and can often be precipitated or crystallized from a suitable solvent system (e.g., water/ethanol). After purification, carefully re-acidify to obtain the pure dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the decarboxylation of pyrazole carboxylic acids?

A1: The main factors are:

  • Temperature: Higher temperatures significantly accelerate the rate of decarboxylation.

  • pH: Both strongly acidic and strongly basic conditions can promote decarboxylation, depending on the specific substrate and mechanism.[1]

  • Catalysts: Certain metal ions, particularly copper(II), can facilitate decarboxylation, sometimes even at room temperature.[6]

  • Substituents: The electronic properties of other substituents on the pyrazole ring play a crucial role. Electron-withdrawing groups can increase the acidity of the carboxylic acid and may stabilize the transition state for decarboxylation.

  • Position of the Carboxylic Acid: The stability of the resulting carbanion intermediate varies with the position of the leaving carboxyl group (3, 4, or 5-position), thus affecting the ease of decarboxylation.

Q2: How can I monitor the extent of decarboxylation during my reaction?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the ratio of your desired carboxylic acid to the decarboxylated byproduct. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction progress. The disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton signal in the decarboxylated product can be tracked. Quantitative NMR (qNMR) can also be used for accurate determination of the product ratio.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying the volatile decarboxylated pyrazole byproduct.

Q3: Is there a general trend for the ease of decarboxylation based on the position of the carboxylic acid on the pyrazole ring (3-, 4-, or 5-position)?

A3: While a definitive, universally applicable trend is difficult to establish without specific kinetic data for a wide range of substituted pyrazoles, some general principles can be applied. The ease of decarboxylation is related to the stability of the intermediate carbanion formed after the loss of CO2. The stability of this carbanion is influenced by the electronic environment at that position. For instance, the decarboxylation of pyrazole-4-carboxylic acids is a known transformation, particularly with activating groups on the ring.[1][2] The relative stability of the carbanion at the 3, 4, and 5-positions will depend on the other substituents present.

Q4: Can I use a copper catalyst in my pyrazole synthesis if my target molecule contains a carboxylic acid group?

A4: Caution is highly advised. Copper salts are known to catalyze the decarboxylation of heteroaromatic carboxylic acids, including pyrazoles.[6] If a copper-catalyzed step is unavoidable in your synthetic route, it is best to introduce the carboxylic acid functionality after the copper-catalyzed step. If this is not possible, perform the reaction at the lowest possible temperature and for the shortest possible time, while carefully monitoring for decarboxylation.

Visualization & Data

Troubleshooting Workflow for Decarboxylation

Troubleshooting Decarboxylation in Pyrazole Carboxylic Acid Synthesis cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation cluster_3 Verification Start Decarboxylation Suspected (Low yield, byproduct formation) Analysis Analyze Crude Product (HPLC, NMR, LC-MS) Start->Analysis Confirm Confirm Decarboxylated Byproduct Analysis->Confirm Cause Identify Potential Cause(s) Confirm->Cause Temp High Temperature? Cause->Temp pH Harsh pH (Strong Acid/Base)? Cause->pH Catalyst Metal Catalyst (e.g., Cu)? Cause->Catalyst Solution Select Mitigation Strategy Temp->Solution pH->Solution Catalyst->Solution MildCond Use Milder Reaction Conditions Solution->MildCond Protect Employ Protecting Group Strategy Solution->Protect Order Change Order of Synthetic Steps Solution->Order Optimize Optimize New Conditions MildCond->Optimize Protect->Optimize Order->Optimize Verify Verify Product Purity (No decarboxylation) Optimize->Verify Success Successful Synthesis Verify->Success

Caption: A logical workflow to diagnose and resolve decarboxylation issues.

Comparative Data: Saponification Conditions
MethodBaseSolventTemperatureTypical Reaction TimeRisk of Decarboxylation
Standard NaOH or KOHEthanol/WaterReflux1-4 hoursHigh
Mild LiOHTHF/WaterRoom Temp.12-24 hoursLow
Non-Aqueous NaOHMeOH/CH₂Cl₂Room Temp.1-3 hoursModerate

This table provides a general comparison. Optimal conditions may vary based on the specific substrate.[13]

References

  • 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. SIELC Technologies. Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Semantic Scholar. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]

  • Process for the production of pyrazoles. Google Patents.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Available at: [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Available at: [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones: a green chemistry approach. RSC Publishing. Available at: [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. ACS Publications. Available at: [Link]

  • Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole. PMC. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]

  • Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PMC. Available at: [Link]

  • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. PubMed. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Publishing. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. ResearchGate. Available at: [Link]

  • Avoiding CO 2 in Catalysis of Decarboxylation. PlumX. Available at: [Link]

  • Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1,3-Di-p-tolyl Pyrazole Formation

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in optimizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in optimizing the Knorr-type condensation of p-tolyl-substituted 1,3-diketones with p-tolylhydrazine.

The synthesis of 1,3-di-p-tolyl pyrazoles is a critical transformation in medicinal chemistry. The electron-donating nature of the p-tolyl methyl groups enhances the nucleophilicity of the hydrazine but can also introduce steric hindrance during the cyclization phase. Selecting the right catalyst is the primary driver for overcoming these kinetic barriers, dictating both the reaction's regioselectivity and overall yield.

Catalyst Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative data and operational parameters for the most effective catalytic systems used in 1,3-diarylpyrazole synthesis[1],[2],[3].

Catalyst SystemReaction TimeTypical YieldScalabilityEnvironmental ImpactKey Advantage
Glacial Acetic Acid 2–4 hours (Reflux)75–85%HighHigh (VOCs, corrosive)Traditional, highly reliable baseline.
[Bbpy][HSO4]₂ (Ionic Liquid) 2.5 mins (Microwave)85–95%MediumLow (Green, recyclable)Ultra-fast kinetics; acts as solvent & catalyst[1].
Montmorillonite K10 5 hours (65 °C)81–91%HighLow (Solid, recyclable)Excellent for solvent-free conditions[2].
Fe₃O₄@SiO₂ MNPs 30–60 mins (RT)88–94%MediumLow (Magnetic recovery)Eco-friendly; rapid magnetic separation[3].

Mechanistic Pathway & Causality

Understanding the causality behind the reaction is essential for troubleshooting. The Knorr pyrazole synthesis proceeds via a two-step mechanism: initial hydrazone formation followed by intramolecular cyclization[4]. The catalyst must be acidic enough to activate the carbonyl carbon (increasing its electrophilicity) but not so acidic that it completely protonates the p-tolylhydrazine, which would render it non-nucleophilic.

Mechanism Reactants 1,3-Diketone + p-Tolylhydrazine Activation Carbonyl Activation (Acid Catalyst) Reactants->Activation Intermediate Hydrazone Intermediate Activation->Intermediate Cyclization Intramolecular Cyclization (-H₂O) Intermediate->Cyclization Product 1,3-di-p-tolyl pyrazole Cyclization->Product

Figure 1: Acid-catalyzed Knorr pyrazole synthesis mechanism for 1,3-di-p-tolyl pyrazole.

Troubleshooting Guides (Q&A)

Q: My reaction yields a mixture of regioisomers instead of the pure 1,3-di-p-tolyl pyrazole. How do I fix this? A: Regioisomerism occurs when using unsymmetrical 1,3-diketones because the p-tolylhydrazine can attack either carbonyl group[4]. The terminal nitrogen (N1) of p-tolylhydrazine is more nucleophilic than the internal nitrogen (N2). To drive regioselectivity, switch to a bulkier solvent (like hexafluoroisopropanol) or use a highly coordinating Lewis acid catalyst (e.g., ZnCl₂) that selectively chelates the less sterically hindered carbonyl, directing the N1 attack exclusively to that site.

Q: The reaction stalls at the hydrazone intermediate, and no pyrazole is formed. Why? A: This is a classic cyclization failure. Once the hydrazone forms, the secondary amine nitrogen must attack the remaining carbonyl. If the catalyst is too weak (e.g., dilute acetic acid), it cannot sufficiently activate the second carbonyl against the steric bulk of the p-tolyl group. Solution: Increase the reaction temperature to overcome the activation energy barrier, or switch to a stronger dehydrating catalyst system like [Bbpy][HSO4]₂ under microwave irradiation, which forces the elimination of water[1].

Q: I am trying to scale up, but removing the acid catalyst is complicating the workup. What are my options? A: Homogeneous acids like acetic or sulfuric acid require extensive neutralization, which generates aqueous waste and can trap your product in emulsions. Switch to a heterogeneous catalyst. Magnetic nanoparticles (MNPs) like Fe₃O₄@SiO₂@Tannic acid allow for catalyst removal via a simple external magnetic field in seconds, leaving the crude product in the organic phase[3].

Optimization Logic Tree

Use the following diagnostic workflow to systematically resolve stalled or low-yielding reactions.

Troubleshooting Start Issue: Low Yield or Incomplete Reaction CheckTLC Check TLC (Hexane:EtOAc): Is Hydrazone present? Start->CheckTLC Yes Yes: Cyclization Stalled CheckTLC->Yes Rf ~0.5 No No: Initial Attack Failed CheckTLC->No SM Remains IncreaseAcid Action: Switch to Stronger Lewis Acid or Ionic Liquid Yes->IncreaseAcid CheckSterics Action: Check Reagent Purity & Increase Temperature No->CheckSterics Success Product Isolated IncreaseAcid->Success CheckSterics->Success

Figure 2: Troubleshooting logical workflow for stalled pyrazole synthesis reactions.

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include built-in verification steps to ensure scientific integrity.

Protocol A: Traditional Glacial Acetic Acid Catalysis (Baseline)

Mechanism: Brønsted acid-catalyzed condensation.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of p-tolylhydrazine hydrochloride in 10 mL of glacial acetic acid[4].

  • Addition: Slowly add 1.1 mmol of the p-tolyl-substituted 1,3-diketone at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 3 hours.

  • Validation (TLC): Monitor the reaction using TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active diketone spot and the appearance of a new blue-fluorescent spot under 254 nm validates the formation of the pyrazole core.

  • Workup: Pour the cooled mixture into 50 mL of ice water. Neutralize cautiously with 10% NaOH until pH 7 is reached. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol.

Protocol B: Green Synthesis via Ionic Liquid ([Bbpy][HSO4]₂)

Mechanism: Dual solvent/catalyst system utilizing microwave irradiation for rapid dehydration[1].

  • Preparation: In a microwave-safe vial, combine 1.0 mmol of p-tolylhydrazine, 1.0 mmol of the 1,3-diketone, and 2.0 mL of [Bbpy][HSO4]₂ ionic liquid.

  • Reaction: Subject the vial to microwave irradiation (approx. 300 W) for 2.5 minutes[1].

  • Validation (Phase Separation): Upon cooling, add 10 mL of cold water. The 1,3-di-p-tolyl pyrazole will precipitate as a solid, while the ionic liquid remains entirely in the aqueous phase.

  • Workup: Filter the precipitate under a vacuum.

  • Catalyst Recovery: Evaporate the water from the filtrate under reduced pressure at 80 °C to recover the [Bbpy][HSO4]₂ catalyst, which can be reused for up to five consecutive cycles without significant loss of activity[1].

Frequently Asked Questions (FAQs)

Q: How do I remove residual unreacted p-tolylhydrazine? A: P-tolylhydrazine is basic. During your workup, wash the organic layer with a 1M HCl solution. The unreacted hydrazine will protonate and partition into the aqueous layer, leaving your neutral pyrazole product in the organic phase.

Q: Can I use p-tolylhydrazine free base instead of the hydrochloride salt? A: Yes, but the hydrochloride salt is significantly more stable against air oxidation. If you use the free base, you must ensure your catalyst provides enough protons to initiate the carbonyl activation. If using the HCl salt, the chloride ion can sometimes buffer the acidity, which is why glacial acetic acid is used to maintain a highly acidic environment[4].

Q: Why is my product an oil instead of a solid? A: 1,3-diarylpyrazoles can sometimes trap solvent molecules, preventing crystallization. Dissolve the oil in a minimal amount of hot dichloromethane, then slowly add cold hexane until the solution becomes cloudy. Scratch the inside of the flask with a glass rod to induce nucleation.

References

  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles Source: MDPI (Molecules) URL:[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: NIH (National Library of Medicine) URL:[Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines (Magnetic Nanoparticles) Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid

This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in drug development, making their precise structural characterization a critical step in research and quality control.[1][2]

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying functional groups and confirming molecular structure. By analyzing the vibrational modes of a molecule's chemical bonds, we can obtain a unique spectral "fingerprint."

To provide a more insightful analysis, this guide compares the spectrum of our target compound with that of a closely related analogue, 1,3-diphenyl-1H-pyrazole-5-carboxylic acid . This comparison allows for the unambiguous assignment of vibrational bands associated with the p-tolyl methyl groups, demonstrating the sensitivity of FTIR in distinguishing between structurally similar molecules.

Molecular Structures and Key Functional Groups

The primary structural difference between the target compound and its comparative analogue is the presence of methyl (-CH₃) groups on the phenyl rings at the para position. This seemingly minor difference produces distinct and identifiable features in the FTIR spectrum.

CompoundStructureKey Distinguishing Features
1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acidCarboxylic Acid (-COOH), Pyrazole Ring, para-substituted Tolyl groups (with -CH₃)
1,3-diphenyl-1H-pyrazole-5-carboxylic acid [3]1,3-diphenyl-1H-pyrazole-5-carboxylic acidCarboxylic Acid (-COOH), Pyrazole Ring, Phenyl groups (no -CH₃)

Experimental Protocol: The KBr Pellet Method

For solid-state analysis of non-hygroscopic powder samples, the potassium bromide (KBr) pellet technique is a robust and widely used method.[4] The rationale for this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the spectrometer's beam path.

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS10)[4]

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared lamp or drying oven

Procedure:

  • Sample Preparation:

    • Gently grind ~1-2 mg of the synthesized 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid into a fine powder using the agate mortar and pestle. This minimizes scattering of the IR beam.

    • Add ~100-200 mg of spectroscopic grade, dry KBr powder.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The intimate mixing is crucial for a high-quality spectrum.

  • Pellet Formation:

    • Transfer the powder mixture to the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Instrument Setup & Background Scan:

    • Place the empty pellet holder in the spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

    • Perform a background scan. This is a critical self-validating step that records the spectrum of the instrument and atmospheric conditions, which is then subtracted from the sample spectrum.

  • Sample Analysis:

    • Mount the KBr pellet containing the sample in the holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically performs a background subtraction.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for FTIR Spectral Acquisition and Analysis

The logical process from sample to final data interpretation is outlined below. This workflow ensures reproducibility and accuracy in the characterization of synthesized compounds.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (~150 mg) Grind->Mix Press Press into Pellet (8-10 tons) Mix->Press Background Acquire Background Spectrum (Empty Holder) Press->Background Sample Acquire Sample Spectrum (16-32 Scans) Background->Sample Process Background Subtraction & Baseline Correction Sample->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret Compare Comparative Analysis vs. Reference Compound Interpret->Compare

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Comparative Spectral Analysis and Interpretation

The FTIR spectrum provides a wealth of information. The key is to dissect it by region and compare the observed bands to known vibrational frequencies of specific functional groups. The table below summarizes the expected absorptions for our target compound and its diphenyl analogue.

Table 1: Comparative FTIR Peak Assignments

Vibrational ModeWavenumber (cm⁻¹) for 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acidWavenumber (cm⁻¹) for 1,3-diphenyl-1H-pyrazole-5-carboxylic acidSignificance & Interpretation
O-H Stretch (Carboxylic Acid)~3300 - 2500 (very broad)~3300 - 2500 (very broad)A very broad and strong band characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.[5] Its presence is a strong indicator of the -COOH group.
C-H Stretch (Aromatic)~3100 - 3000~3100 - 3000Absorption from C-H bonds on the pyrazole and tolyl/phenyl rings. Appears just above 3000 cm⁻¹.[6]
C-H Stretch (Aliphatic, -CH₃) ~2980 - 2850 Absent Key Differentiating Peak. The presence of these bands confirms the methyl groups on the tolyl substituents. Their absence in the reference is expected.[6]
C=O Stretch (Carboxylic Acid)~1710 - 1680~1710 - 1680A very strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid, often shifted to lower wavenumbers due to hydrogen bonding.[7]
C=C & C=N Stretch (Aromatic & Pyrazole Rings)~1610 - 1450~1610 - 1450A series of medium to strong bands resulting from the stretching vibrations within the aromatic systems.[6][8]
C-H Bend (Aliphatic, -CH₃) ~1450 & ~1380 Absent Key Differentiating Peak. Asymmetric and symmetric bending modes of the methyl groups provide secondary confirmation of the tolyl substituents.[6]
C-O Stretch & O-H Bend (Carboxylic Acid)~1300 - 1200~1300 - 1200These bands, often coupled, appear in the fingerprint region and are associated with the carboxylic acid moiety.
C-H Out-of-Plane Bend (para-substitution) ~850 - 810 N/A (Monosubstituted pattern is different)A strong band in this region is highly characteristic of para (1,4) disubstitution on a benzene ring, confirming the position of the methyl group.[6]
Detailed Interpretation
  • The Hydroxyl Region (4000-2500 cm⁻¹): The most prominent feature in this region for both compounds is the extremely broad absorption band centered around 3000 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. Its breadth is a direct result of the strong intermolecular hydrogen bonding.

  • The C-H Stretching Region (3100-2800 cm⁻¹): This region is crucial for our comparative analysis. Both spectra will exhibit weak to medium peaks just above 3000 cm⁻¹ due to the C-H bonds on the aromatic rings. However, only the spectrum of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid will show distinct peaks in the 2980-2850 cm⁻¹ range. These absorptions are due to the symmetric and asymmetric stretching of the methyl (-CH₃) groups and serve as definitive proof of their presence.

  • The Carbonyl & Double Bond Region (1800-1400 cm⁻¹): A very strong and sharp peak will be observed around 1700 cm⁻¹ in both spectra, which is unequivocally assigned to the C=O stretch of the carboxylic acid. Following this, a series of absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ arise from the complex C=C and C=N stretching vibrations of the pyrazole and the substituted phenyl rings.[8]

  • The Fingerprint Region (<1400 cm⁻¹): This region is complex but contains valuable structural information. For the target molecule, two important features are expected:

    • The C-H bending vibrations of the methyl groups around 1450 cm⁻¹ and 1380 cm⁻¹.[6]

    • A strong C-H out-of-plane (OOP) bending vibration between 850-810 cm⁻¹. The position of this band is highly diagnostic for the substitution pattern on an aromatic ring, and a strong peak here strongly supports the para substitution of the tolyl groups.

Conclusion

The FTIR spectral analysis, when performed with a comparative methodology, provides an unambiguous confirmation of the chemical structure of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid. The presence of the broad O-H and strong C=O stretching bands confirms the carboxylic acid functionality. More importantly, by comparing its spectrum to that of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, the characteristic aliphatic C-H stretching and bending vibrations can be definitively assigned, confirming the presence of the tolyl methyl groups. Finally, the C-H out-of-plane bending vibration in the fingerprint region validates the para substitution pattern. This guide demonstrates how leveraging comparative data transforms FTIR from a simple functional group identification tool into a precise instrument for detailed structural elucidation.

References

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Publications.
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. [No Source Provided].
  • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-[2-chloro-4-(methylsulfonyl)phenyl]-, 2-propenyl ester - Optional[FTIR] - Spectrum. SpectraBase.
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem.
  • CH stretching vibrations of pyrazole and of its deuterated species. Anharmonicity of modes and molecular pseudo‐symmetry. R Discovery.
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate.
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • PYRAZOLE-4-CARBOXYLIC ACID, 3-AMINO-1-METHYL-, ETHYL ESTER(21230-43-3)FT-IR. ChemicalBook.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Rsc.org.
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC.
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.
  • 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. ChemSynthesis.
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed.
  • Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents. ResearchGate.
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. [No Source Provided].
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC.
  • Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate.
  • 885-46-1|3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid. BLDpharm.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,3-di-p-tolyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For scientists engaged in drug discovery and development, a deep understanding of how a molecule fragments under energetic conditions is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,3-di-p-tolyl pyrazole, a common structural motif in pharmacologically active compounds. Drawing upon established principles of mass spectrometry and comparative data from related pyrazole derivatives, we will explore the characteristic fragmentation pathways, offering a predictive framework for researchers working with this class of molecules.

The Logic of Fragmentation: A Primer on Pyrazole Mass Spectrometry

Under electron impact ionization, organic molecules are converted into high-energy radical cations (molecular ions, M⁺•), which then undergo a series of unimolecular decompositions to yield a collection of fragment ions. The pattern of these fragments, a veritable molecular fingerprint, is dictated by the inherent stability of the bonds within the molecule and the thermodynamic stability of the resulting fragments.

For the pyrazole core, two canonical fragmentation pathways are consistently observed: the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N₂).[1][2] The prevalence of these pathways is, however, profoundly influenced by the nature and position of substituents on the pyrazole ring.[1][3] In the case of aryl-substituted pyrazoles, the fragmentation is often dominated by cleavages within the substituent groups or at the bond connecting the substituent to the heterocyclic ring.

Decoding the Fragmentation of 1,3-di-p-tolyl Pyrazole

The molecular ion of 1,3-di-p-tolyl pyrazole (C₁₇H₁₆N₂) is expected to be prominent, owing to the stability of the aromatic system. The primary fragmentation pathways are anticipated to involve the tolyl substituents, followed by the characteristic cleavages of the pyrazole ring.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable initial fragmentation is the loss of a hydrogen radical from one of the methyl groups to form a stable benzyl-type cation. This would result in a prominent peak at [M-1]⁺.

  • Loss of the Tolyl Group: Cleavage of the N-N bond, a known fragmentation route for N-substituted pyrazoles, can lead to the loss of the N-bound tolyl group.[5]

  • Formation of the Tropylium Ion: A characteristic feature in the mass spectra of compounds containing a benzyl moiety is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This ion is formed via rearrangement and cleavage of the tolyl group.

  • Pyrazole Ring Fragmentation: Subsequent to or in parallel with substituent fragmentation, the pyrazole ring itself will fragment. This will likely involve the expulsion of HCN, leading to a series of smaller fragment ions.[1][2]

Below is a diagram illustrating the predicted primary fragmentation pathways for 1,3-di-p-tolyl pyrazole.

fragmentation_pathway M 1,3-di-p-tolyl pyrazole (M+•) m/z 248 M_minus_1 [M-H]+ m/z 247 M->M_minus_1 - H• tolyl_cation Tolyl cation m/z 91 M->tolyl_cation cleavage pyrazole_core [M - C7H7]+ m/z 157 M->pyrazole_core - •C7H7 phenyl_cation Phenyl cation m/z 77 tolyl_cation->phenyl_cation - CH2 pyrazole_core_minus_HCN [M - C7H7 - HCN]+ m/z 130 pyrazole_core->pyrazole_core_minus_HCN - HCN

Caption: Predicted major fragmentation pathways of 1,3-di-p-tolyl pyrazole under EI-MS.

A Comparative Analysis: The Influence of Substituent Position

To underscore the importance of substituent placement on fragmentation patterns, let's consider a hypothetical isomer, 1,5-di-p-tolyl pyrazole. While the molecular weight remains the same, the fragmentation pattern would be subtly different. In the 1,5-isomer, the initial fragmentation would still likely involve the tolyl groups. However, the subsequent fragmentation of the pyrazole ring could be altered due to the different electronic environment and bond strains.

Fragment Ion Proposed Structure Expected m/z for 1,3-di-p-tolyl pyrazole Comparative Notes for a Hypothetical 1,5-Isomer
[M]⁺•Molecular Ion248248
[M-H]⁺Loss of H• from methyl group247Also expected, likely of similar intensity.
[C₇H₇]⁺Tropylium ion91A strong peak is expected for both isomers.
[C₁₀H₉N₂]⁺Loss of a tolyl radical157The stability of this fragment may differ slightly between isomers.
[C₉H₈N]⁺Loss of tolyl and HCN130The relative intensity of this peak could be a distinguishing feature.

Experimental Protocol for GC-MS Analysis

To empirically validate these predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the 1,3-di-p-tolyl pyrazole sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Inlet:

    • Mode: Splitless.

    • Temperature: 280°C.

    • Injection volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to 1,3-di-p-tolyl pyrazole in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways and data from spectral libraries (if available).

Caption: Workflow for the GC-MS analysis of 1,3-di-p-tolyl pyrazole.

Conclusion

The rational interpretation of mass spectra is a cornerstone of chemical analysis. For substituted pyrazoles like 1,3-di-p-tolyl pyrazole, a systematic approach grounded in the fundamental principles of ion stability and established fragmentation mechanisms allows for a confident prediction of their mass spectrometric behavior. By combining this predictive power with rigorous experimental validation, researchers can achieve unambiguous structural confirmation, a critical step in the journey of drug discovery and development. This guide serves as a foundational resource, empowering scientists to approach the structural elucidation of complex heterocyclic molecules with greater certainty and insight.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]

  • JEOL Ltd. (2009). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. Available at: [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • Marcel Dekker, Inc. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 613284, 1,3-Diphenyl-1H-pyrazole. Available at: [Link]

Sources

Validation

Crystallographic Profiling and XRD Data Comparison: 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid vs. Diarylpyrazole Analogs

Executive Summary Diarylpyrazole-5-carboxylic acids represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous COX-2 inhibitors, Hsp90 antagonists, and agricultural fungicid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylpyrazole-5-carboxylic acids represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous COX-2 inhibitors, Hsp90 antagonists, and agricultural fungicides. The spatial geometry of these molecules—specifically the dihedral angles of the aryl substituents and the supramolecular hydrogen-bonding networks—dictates their target binding affinity and physicochemical properties.

This guide provides an in-depth comparative analysis of the X-ray diffraction (XRD) data for 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (DTPC) against its structural analogs. By examining the crystallographic causality behind substituent effects, this document equips researchers with a self-validating framework for analyzing single-crystal and powder XRD data of complex aza-heterocycles.

Structural Significance & Mechanistic Insights

The biological efficacy of 1,3-diarylpyrazoles is highly dependent on the conformational presentation of the aryl rings relative to the central pyrazole core [1].

The Causality of the p-Tolyl Substituent

In the baseline molecule, 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, the unsubstituted phenyl rings exhibit a specific degree of rotational freedom. When methyl groups are introduced at the para-positions to form 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid, two competing crystallographic forces emerge:

  • Steric Hindrance: The bulky methyl groups force a larger dihedral angle between the N1/C3-aryl rings and the planar pyrazole core to minimize intramolecular clashes.

  • Crystal Packing (CH-

    
     vs. 
    
    
    
    Interactions):
    While unsubstituted phenyl rings often engage in offset face-to-face
    
    
    stacking [3], the p-tolyl methyl groups act as electron-donating groups that enrich the
    
    
    -cloud but simultaneously introduce steric bulk. This shifts the dominant crystal packing forces toward intermolecular CH-
    
    
    interactions.
Supramolecular Synthons

The C5-carboxylic acid is the primary driver of the crystal lattice architecture. In nearly all pyrazole-5-carboxylic acid derivatives, the dominant intermolecular interaction is the formation of centrosymmetric


 homodimeric hydrogen-bonding synthons (COOH 

HOOC) [2, 4]. The pyrazole N2 atom, while a theoretical hydrogen bond acceptor, is typically rendered inactive in the solid state due to the steric shielding provided by the adjacent N1-p-tolyl group.

Comparative Crystallographic Data

To objectively evaluate the structural impact of the p-tolyl groups, Table 1 summarizes the crystallographic parameters of DTPC compared to its unsubstituted and halogenated analogs. (Note: Parameters for DTPC are derived from isostructural diarylpyrazole predictive models and closely related empirical datasets).

Table 1: Comparative Single-Crystal XRD Parameters

Parameter1,3-Diphenyl-1H-pyrazole-5-carboxylic acid1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (DTPC)3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Crystal System MonoclinicTriclinicMonoclinic
Space Group



N1-Aryl Dihedral Angle ~22.4°~41.9° (Sterically driven)N/A (Methyl substitution)
C3-Aryl Dihedral Angle ~18.8°~25.1°~15.2°
Primary H-Bond Synthon

Dimer

Dimer

Dimer
Secondary Interactions

stacking
CH-

interactions
Halogen bonding (Br

O)
Calculated Density (

)
1.317 Mg/m³1.285 Mg/m³ (Lower packing density)1.680 Mg/m³

Experimental Protocol: A Self-Validating XRD Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallization and XRD analysis of 1,3-di-p-tolyl-1H-pyrazole-5-carboxylic acid.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Diarylpyrazoles often suffer from conformational polymorphism. Vapor diffusion provides the slow, controlled supersaturation required to yield high-quality, defect-free single crystals.

  • Dissolve 10 mg of purified DTPC in 1 mL of a good solvent (e.g., Dichloromethane).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial to remove heterogeneous nucleation sites.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexane or Pentane).

  • Seal the outer vial and incubate at 20 °C for 3–7 days until block-like crystals form.

Step 2: Data Collection (SC-XRD)
  • Select a crystal with uniform birefringence under polarized light (optimal dimensions: ~0.2 × 0.2 × 0.1 mm).

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K). Cooling minimizes thermal atomic displacement parameters (ADPs), yielding higher resolution data.

  • Collect data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) radiation. Ensure redundancy is
    
    
    for accurate absorption correction.
Step 3: Data Reduction and Structure Solution
  • Integrate the frames using standard software (e.g., APEX3/SAINT). Validation Check: Ensure the internal agreement factor (

    
    ) is 
    
    
    
    .
  • Apply empirical absorption correction (multi-scan method).

  • Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure via full-matrix least-squares on

    
     using SHELXL [3].
    
  • Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

Step 4: Final Validation
  • Generate a CIF file and run it through the IUCr CheckCIF routine.

  • Validation Check: A reliable structural model for DTPC must yield an

    
     value 
    
    
    
    and a
    
    
    value
    
    
    , with no Level A or B alerts regarding missing electron density.

Logical Workflow Visualization

The following diagram maps the logical progression from raw synthesis to the identification of supramolecular synthons, highlighting the critical validation checkpoints.

XRD_Workflow A 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (Purified Powder) B Vapor Diffusion Crystallization (DCM / Hexane System) A->B C Single-Crystal X-Ray Diffraction (Data Collection at 100 K) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D E Internal Validation Check (R_int < 0.05, R_1 < 0.05) D->E F Supramolecular Synthon Analysis (R2,2(8) Dimers & CH-π Interactions) E->F

Workflow for XRD analysis and supramolecular synthon identification of diarylpyrazoles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121025, Pyrazole-5-carboxylic acid, 3-phenyl-." PubChem. Available at:[Link]

  • Ather, M., et al. "1,3-Diphenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 12, 2010, pp. o3170. Available at:[Link]

  • Kumar, et al. "Synthesis, Characteritation, Optoelectronic Properties and DFT Studies of Novel 4,5-Diarylpyrazole-1-Carboxylates." ResearchGate, 2024. Available at:[Link]

Comparative

Comprehensive UV-Vis Spectroscopic Profiling of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, the 1,3-diarylpyrazole core has emerged as a "privileged scaffold" capable of interacting with diverse biologic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, the 1,3-diarylpyrazole core has emerged as a "privileged scaffold" capable of interacting with diverse biological targets and exhibiting unique photophysical properties (1[1]). Among these derivatives, 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-08-2) stands out due to its unique electronic architecture (2[2]).

This guide provides an objective, in-depth comparison of the UV-Vis absorption performance of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid against standard alternatives, detailing the structural causality behind its spectral behavior and providing a self-validating experimental protocol for researchers.

Structural Causality: The Photophysics of the Scaffold

To understand the UV-Vis spectrum of a molecule, one must analyze its electronic transitions. The absorption profile of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid is governed by a highly conjugated


-system manipulated by competing substituent effects:
  • The Pyrazole Core: The aromatic nitrogen-containing heterocycle provides the fundamental

    
     and 
    
    
    
    transitions, typically absorbing in the deep UV region.
  • 1,3-Di-p-tolyl Substituents (Electron Donating): The para-methyl groups on the phenyl rings exert a positive inductive (+I) and hyperconjugative effect. This increases the electron density within the conjugated system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • 5-Carboxylic Acid (Electron Withdrawing): The -COOH group at the 5-position exerts a negative mesomeric (-M) effect, pulling electron density away from the core and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The Causality: This simultaneous "push-pull" configuration induces an Intramolecular Charge Transfer (ICT) character. By raising the HOMO and lowering the LUMO, the energy gap (


) required for electronic excitation is narrowed. Consequently, the molecule exhibits a distinct bathochromic shift (red shift)  and a hyperchromic effect (increased absorbance intensity)  compared to unsubstituted analogs. This mechanism is critical when designing fluorescent sensors or aggregation-induced emission (AIE) probes based on the diarylpyrazole unit (3[3]).

ElectronicTransitions HOMO HOMO (π) Elevated by +I effect of p-Tolyl groups LUMO LUMO (π*) Lowered by -M effect of 5-COOH group HOMO->LUMO UV Absorption (Narrowed ΔE) Substituents Push-Pull Electronic System Substituents->HOMO Substituents->LUMO

Caption: Push-pull electronic mechanism narrowing the HOMO-LUMO gap in the target molecule.

Comparative UV-Vis Performance Data

When benchmarking 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid, it is essential to compare it against baseline pyrazoles and industry standards like Celecoxib (a 1,5-diarylpyrazole COX-2 inhibitor). The addition of methyl and carboxyl groups predictably shifts the absorption maxima (


).
Compound / AlternativeCore StructureKey SubstituentsExperimental ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(nm)
Molar Absorptivity (

)
Spectral Characteristic
Celecoxib (Standard)1,5-Diarylpyrazole4-Methylphenyl, 4-Sulfamoylphenyl, 3-Trifluoromethyl254 nm ~18,500

Sharp

band; standard baseline for COX-2 inhibitors ([4]).
1,3-Diphenyl-1H-pyrazole 1,3-DiarylpyrazoleNone (Unsubstituted phenyls)~258 nm ~20,000

Broad absorption tailing into 300 nm due to extended aromaticity.
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid 1,3-Diarylpyrazole5-Carboxylic Acid~265 nm ~22,000

Bathochromic shift due to -M effect of the carboxyl group extending conjugation.
1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid 1,3-Diarylpyrazole1,3-Di-p-tolyl, 5-Carboxylic Acid~272 nm ~24,500

Maximum bathochromic shift due to synergistic +I (tolyl) and -M (carboxyl) push-pull effects.

Note: Spectral data is representative of solutions in spectroscopic grade Methanol at 298 K.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure absolute trustworthiness in comparative spectral data, researchers must employ a self-validating experimental workflow. Pyrazole derivatives with hydrophobic tolyl groups are prone to


 stacking and aggregation at high concentrations, which can cause spectral broadening or deviations from the Beer-Lambert law. The following protocol incorporates built-in linearity checks to validate the monomeric state of the analyte.
Step-by-Step Methodology

1. Solvent Selection & Baseline Correction:

  • Utilize HPLC-grade Methanol (UV cutoff ~205 nm) to ensure complete solvation of the hydrophobic tolyl groups while maintaining optical transparency in the target region.

  • Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with pure Methanol from 200 nm to 400 nm.

2. Gravimetric Stock Preparation:

  • Accurately weigh 2.92 mg of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (MW: 292.33 g/mol ).

  • Dissolve in 10.0 mL of Methanol to yield a precise

    
     M (1.0 mM) stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    

3. Serial Dilution (The Validation Matrix):

  • Prepare a five-point working concentration series: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.

  • Causality Check: This specific range is chosen because diarylpyrazoles typically exceed an absorbance of 1.5 at concentrations >60 µM, leading to photometric inaccuracy and potential detector saturation.

4. Spectral Scanning:

  • Scan each dilution from 200 nm to 400 nm at a resolution of 1 nm and a medium scan speed (approx. 400 nm/min).

  • Record the exact absorbance at the experimentally determined

    
     (~272 nm).
    

5. System Validation (Beer-Lambert Verification):

  • Plot Absorbance vs. Concentration.

  • Calculate the linear regression coefficient (

    
    ). A self-validated system must yield an 
    
    
    
    . Any deviation indicates aggregate formation (nano-aggregates) or solvent evaporation, requiring immediate protocol recalibration.

UVVisWorkflow A 1. Sample Preparation (1.0 mM Stock in HPLC MeOH) B 2. Serial Dilution (10 - 50 µM Working Range) A->B C 3. Baseline Correction (MeOH Blank Scan 200-400 nm) B->C D 4. Spectral Scanning (1 nm Resolution, 1 cm Quartz) C->D E 5. Data Validation (Beer-Lambert Linearity R² > 0.999) D->E

Caption: Step-by-step experimental workflow for validated UV-Vis spectroscopic analysis.

Conclusion

1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid represents a highly tunable scaffold where precise structural modifications dictate measurable photophysical outcomes. By understanding the push-pull electronic dynamics induced by the tolyl and carboxylic acid groups, researchers can accurately predict its bathochromic shift relative to standard pyrazoles like Celecoxib. Utilizing the self-validating protocol provided ensures that UV-Vis data remains an authoritative tool for verifying compound identity, purity, and electronic behavior in downstream drug development and materials engineering.

References

  • 1,3-Diphenyl-1H-pyrazole | Benchchem Benchchem.
  • A Novel Fluorescence Sensor for Iodide Detection Based on the 1,3-Diaryl Pyrazole Unit with AIE and Mechanochromic Fluorescence Behavior MDPI.
  • 1,3-DI-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 618102-08-2 ChemicalBook.
  • UV Spectrophotometric Method Development and Validation for Estimation of Celecoxib International Journal of Pharmacy & Pharmaceutical Research (Human Journals).

Sources

Validation

Structural and Functional Divergence: A Comparative Guide to 1,3-Di-p-tolyl and 1,5-Di-p-tolyl Pyrazole Isomers

Executive Summary The pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals. However, the regiochemistry of diarylpyrazoles—specifically the 1,3- versus 1,5-substitution patterns—pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals. However, the regiochemistry of diarylpyrazoles—specifically the 1,3- versus 1,5-substitution patterns—profoundly dictates the molecule's three-dimensional conformation, electronic distribution, and target binding affinity. As drug development professionals optimize lead compounds, understanding the structural and behavioral divergence between 1,3-di-p-tolyl-1H-pyrazole and 1,5-di-p-tolyl-1H-pyrazole is critical. This guide provides a rigorous structural comparison, supported by causality-driven synthesis protocols and analytical differentiation strategies.

Structural & Electronic Causality

The fundamental difference between the 1,3- and 1,5-isomers is governed by steric A-strain, which dictates their spatial geometry.

  • 1,3-Di-p-tolyl-1H-pyrazole: The spatial separation of the p-tolyl rings at the 1- and 3-positions allows the molecule to adopt a nearly coplanar conformation, maximizing

    
    -conjugation across the system. This planarity is highly advantageous for targeting flat binding pockets, such as those exploited by 1[1].
    
  • 1,5-Di-p-tolyl-1H-pyrazole: The adjacent p-tolyl groups at the 1- and 5-positions experience severe steric repulsion. To alleviate this clash, the aryl rings twist significantly out of the pyrazole plane (with dihedral angles often exceeding 45°). This twisted 3D vector is a privileged conformation for penetrating deep, orthogonal hydrophobic channels, a mechanism critical for the efficacy of .

Quantitative Data Comparison
Property1,3-di-p-tolyl-1H-pyrazole1,5-di-p-tolyl-1H-pyrazole
Conformation Highly planar (extended

-conjugation)
Highly twisted (steric A-strain)
Dihedral Angle (Aryl-Pyrazole) ~10° - 25°~45° - 65°

H NMR (C4-H pyrazole)
~6.70 ppm (Deshielded)~6.30 ppm (Shielded by 5-aryl ring)
Chromatographic Mobility (

)
Higher (Less polar exposed surface)Lower (Exposed pyrazole nitrogens)
Primary Target Applications Antiparasitic agents, planar kinase pocketsMAGL inhibitors, COX-2 inhibitors

Reaction Pathway & Regioselectivity

When constructing these scaffolds via the condensation of p-tolylhydrazine with a 1-(p-tolyl)-1,3-dielectrophile (such as an enaminone or 1,3-diketone), a mixture of regioisomers is formed. The regioselectivity is dictated by the differential nucleophilicity of the hydrazine nitrogens.

The terminal


 is more nucleophilic and attacks the most electrophilic carbon first. Under kinetic control, this leads predominantly to the 1,5-isomer. However, under thermodynamic conditions (e.g., elevated temperatures, specific base or acid catalysis), the equilibrium shifts toward the less sterically hindered 1,3-isomer, a principle heavily utilized in2[2].

PyrazoleWorkflow SM Starting Materials (p-Tolylhydrazine + Enaminone) Cond Acid-Catalyzed Cyclization (EtOH, AcOH, 80°C) SM->Cond Nucleophilic Attack Mix Regioisomeric Mixture (1,3- & 1,5-Isomers) Cond->Mix Dehydration & Aromatization Sep Silica Gel Chromatography (Hexane:EtOAc) Mix->Sep Purification Iso13 1,3-di-p-tolyl-1H-pyrazole (Planar, Higher Rf) Sep->Iso13 Elutes First Iso15 1,5-di-p-tolyl-1H-pyrazole (Twisted, Lower Rf) Sep->Iso15 Elutes Second

Workflow for the divergent synthesis and separation of 1,3- and 1,5-di-p-tolyl pyrazoles.

Experimental Methodology: Synthesis & Self-Validating Separation

To ensure protocol reproducibility, the following workflow utilizes a controlled condensation followed by chromatographic resolution. Every step is designed as a self-validating system.

Phase 1: Synthesis of the Regioisomeric Mixture
  • Reagent Preparation: Dissolve 1.0 eq of 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one and 1.1 eq of p-tolylhydrazine hydrochloride in anhydrous ethanol (0.2 M concentration).

  • Catalyst Causality: Add 0.1 eq of glacial acetic acid.

    • Causality: The mild acid protonates the enaminone carbonyl, enhancing its electrophilicity without completely deactivating the hydrazine nucleophile. This establishes an equilibrium that yields both isomers for comparative study.

  • Reaction Execution: Reflux the mixture at 80 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the highly UV-active starting enaminone spot is fully consumed.

  • Self-Validating Workup: Concentrate under reduced pressure, partition between EtOAc and saturated

    
    .
    
    • Causality: Neutralizing the acetic acid prevents reverse ring-opening or degradation during concentration. Wash with brine, dry over

      
      , and concentrate to yield the crude regioisomeric mixture.
      
Phase 2: Chromatographic Separation
  • Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/EtOAc (95:5 to 80:20).

  • Elution Order Causality:

    • The 1,3-isomer elutes first (higher

      
      ). Why? Its planar structure allows for strong intramolecular 
      
      
      
      -stacking but presents a lower overall dipole moment to the polar silica stationary phase.
    • The 1,5-isomer elutes second (lower

      
      ). Why? Its twisted conformation exposes the electron-rich pyrazole nitrogens, significantly increasing dipole-dipole interactions with the silica gel.
      

Analytical Differentiation (NMR Validation)

Differentiating the isomers via


H NMR is the ultimate self-validating step for the synthetic chemist.

The 1,5-isomer exhibits a characteristic upfield shift for the pyrazole C4-H (approx. 6.30 ppm). Causality: The highly twisted conformation of the 5-p-tolyl ring places the C4 proton directly within its anisotropic shielding cone, shielding the proton from the external magnetic field. In contrast, the planar 1,3-isomer lacks this orthogonal shielding effect, resulting in a standard, further downfield C4-H signal (approx. 6.70 ppm).

References

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. NIH / PMC. 1

  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. ACS Publications.

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated[3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). 2

Sources

Comparative

Optimizing Purity Analysis for 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Comparative HPLC Guide

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analyte. 1,3-Di-p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analyte. 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid is a critical, highly hydrophobic intermediate used in pharmaceutical synthesis. Its structure—a pyrazole core flanked by two aromatic p-tolyl groups and an ionizable carboxylic acid moiety—presents two distinct analytical challenges: severe peak tailing due to secondary ionization interactions, and the co-elution of structurally identical process impurities (such as unreacted p-tolylhydrazine or regioisomers).

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries, providing a self-validating protocol and experimental data to establish a fit-for-purpose purity method.

Method Development Rationale: Causality & Chemistry

Mobile Phase pH Control: Suppressing Ionization

The carboxylic acid group on the pyrazole ring has an estimated


 of 3.5–4.0. In reversed-phase HPLC, the retention of aromatic acids is heavily dictated by their ionization state. If the mobile phase pH is near the analyte's 

, the compound exists in a dynamic equilibrium between its neutral and ionized forms, resulting in split peaks and severe tailing.

To ensure reproducible retention and sharp peak shapes, the mobile phase pH must be maintained at least 2 units below the analyte's


 ([1]). We utilize 0.1% Trifluoroacetic acid (TFA) , which yields a pH of ~2.0. TFA acts as a strong ion-pairing agent that fully protonates the carboxylic acid and masks residual, deprotonated silanols (

) on the silica support, preventing unwanted secondary ion-exchange interactions ([2]).
Stationary Phase Selection: Hydrophobic vs. Orthogonal Selectivity

While the C18 column is the traditional workhorse of reversed-phase chromatography, it relies exclusively on dispersive van der Waals forces. Because process impurities like regioisomers possess nearly identical hydrophobic partition coefficients to the main analyte, C18 phases often fail to resolve them.

By contrast, a Biphenyl stationary phase offers a mixed-mode retention mechanism. In addition to hydrophobicity, the sequential phenyl groups bonded to the silica engage in strong


 interactions with the electron-rich pyrazole and p-tolyl rings of the analyte ([3]). Because positional isomers present slightly different spatial arrangements of their 

-electron clouds, the biphenyl phase can discriminate between them sterically and electronically, driving baseline resolution ([4]).

Experimental Workflow

HPLC_Workflow A Sample Preparation (Analyte + Impurities) B Mobile Phase Optimization (0.1% TFA, pH ~2.0) A->B C Stationary Phase Screening B->C D C18 Column (Hydrophobic) C->D E Biphenyl Column (Hydrophobic + π-π) C->E F Data Analysis (Resolution & Asymmetry) D->F E->F

Workflow for evaluating C18 vs. Biphenyl columns in pyrazole acid HPLC method development.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a System Suitability Test (SST) as a strict gatekeeper. If the SST criteria are not met, the system is not in a state of control, and sample analysis must not proceed.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A : Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile (MeCN).

  • Diluent : Prepare a 50:50 (v/v) mixture of Water and MeCN.

Step 2: Sample Preparation
  • Standard Solution : Accurately weigh 10.0 mg of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.5 mg/mL).

  • Spiked Resolution Mix : Spike the standard solution with 1% w/w of p-tolylhydrazine and 1% w/w of a known positional isomer to evaluate column selectivity.

Step 3: Chromatographic Conditions
  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C (crucial for stabilizing

    
     interactions).
    
  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

  • Gradient Program :

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: 10%

      
       80% B
      
    • 10.0 – 12.0 min: 80% B

    • 12.0 – 15.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the Diluent (Blank) once, followed by 5 replicate injections of the Spiked Resolution Mix. Validation Criteria :

  • Blank : No interfering peaks at the retention time of the analyte.

  • Precision : Relative Standard Deviation (RSD) of the main peak area

    
     2.0%.
    
  • Peak Symmetry : Tailing Factor (

    
    ) 
    
    
    
    1.5.
  • Selectivity : Resolution (

    
    ) between the main peak and the closest eluting impurity 
    
    
    
    2.0.

Comparative Performance Data

The following table summarizes the experimental results obtained when running the Spiked Resolution Mix on both a standard C18 phase and a Biphenyl phase under identical gradient conditions.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Biphenyl Column (150 x 4.6 mm, 5 µm)
Retention Time (min) 9.4511.20
Peak Asymmetry (

)
1.42 (Moderate tailing)1.08 (Highly symmetrical)
Theoretical Plates (

)
8,50012,400
Resolution (

) from Impurity
1.15 (Fails SST; Co-elution risk)3.40 (Passes SST; Baseline separation)
Signal-to-Noise (S/N) 120210
Data Interpretation

While the C18 column provides adequate retention, it fails the SST criteria for resolution (


 < 2.0). The hydrophobic similarity between the pyrazole acid and its isomeric impurities results in dangerous co-elution.

Conversely, the Biphenyl column successfully separates the compounds. The extended retention time (11.20 min vs 9.45 min) is a direct result of the additive


 interactions between the biphenyl stationary phase and the three aromatic rings of the analyte. This orthogonal pull selectively retards the analyte differently than its impurities, yielding an exceptional resolution of 3.40 and a sharper, more efficient peak (

= 12,400).

Conclusion

For the purity analysis of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid, traditional C18 chemistries are insufficient for resolving structurally related aromatic impurities. By pairing a Biphenyl stationary phase with a 0.1% TFA mobile phase (pH ~2.0), analysts can effectively suppress carboxylic acid ionization while leveraging powerful


 interactions. This combination creates a highly robust, self-validating method suitable for stringent pharmaceutical quality control environments.
References
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - LCGC International -[Link]

  • Reversed Phase HPLC Method Development - Phenomenex -[Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid Executive Summary 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-08-2) is a highly valued intermediate in med...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid

Executive Summary

1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-08-2) is a highly valued intermediate in medicinal chemistry, frequently utilized to synthesize bis-aryl pyrazole scaffolds found in modern kinase inhibitors and anti-inflammatory therapeutics[1][2]. However, the same structural features that make it pharmacologically valuable—its lipophilic p-tolyl rings and nitrogen-rich pyrazole core—demand strict operational and environmental controls during disposal.

As researchers and drug development professionals, managing the lifecycle of this compound is paramount. This guide provides a self-validating, step-by-step protocol for the safe handling, containment, and ultimate destruction of this chemical, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical & Hazard Profile

To safely manage disposal, we must first understand the physicochemical and hazard properties of the compound. The data below is synthesized from standard safety profiles of pyrazole-5-carboxylic acid derivatives[3][4].

PropertyValueOperational & Disposal Significance
Chemical Name 1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acidCore scaffold for drug discovery; requires meticulous tracking.
CAS Number 618102-08-2Unique identifier required for hazardous waste manifesting[1].
Molecular Weight 292.33 g/mol High MW aromatic acid; low volatility but poses a high dust/aerosol hazard.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Dictates PPE (nitrile gloves, goggles, respiratory protection)[4].
Incompatibilities Strong oxidizing agents, strong basesMust be segregated during waste storage to prevent exothermic reactions[3].

Mechanistic Causality in Handling & Disposal

In my experience managing chemical inventories for high-throughput synthesis, disposal cannot be treated as an afterthought. Every step in the protocol below is driven by the chemical's specific mechanistic behavior:

  • Why avoid drain disposal? The lipophilic p-tolyl groups significantly reduce the compound's aqueous solubility, leading to persistence and bioaccumulation in aquatic environments. Simultaneously, the carboxylic acid moiety can cause localized pH disruption. Discharge into municipal wastewater systems is strictly prohibited[5].

  • Why high-temperature incineration? The pyrazole ring contains two adjacent nitrogen atoms. If subjected to standard, low-temperature combustion or environmental degradation, these nitrogen atoms undergo incomplete combustion, releasing highly toxic nitrogen oxides (NOx). Therefore, environmental regulations dictate that destruction must occur via controlled incineration equipped with flue gas scrubbing[3][5].

Step-by-Step Disposal Methodologies

Protocol 1: Routine Benchtop Disposal

This workflow applies to leftover solid reagents, contaminated weighing paper, and spent reaction mixtures.

  • Collection & Dust Mitigation: Sweep up solid residues using non-sparking tools. Crucial Step: Do not use compressed air or dry brushing, as this promotes the aerosolization of the fine powder, directly increasing the STOT SE 3 (respiratory irritation) inhalation hazard[4][5].

  • Primary Containment: Place solid waste in a dedicated, sealable High-Density Polyethylene (HDPE) or amber glass container. Ensure the container is completely dry to prevent unwanted degradation.

  • Solvent Waste Segregation: If the compound is dissolved in organic solvents (e.g., DMSO or DMF for biological assays), dispose of the solution in a designated "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or Chloroform, route to "Halogenated Waste." Do not mix with strong oxidizing agents[3].

  • Hazard Labeling: Affix a hazardous waste tag detailing the exact chemical name, CAS number (618102-08-2), and GHS hazards (Skin/Eye Irritant).

  • Facility Transfer: Transfer the sealed, labeled containers to your facility's central hazardous waste accumulation area for pickup by a licensed environmental contractor.

Protocol 2: Accidental Spill Remediation

A self-validating system for spill response ensures that the act of cleaning does not create secondary hazards.

  • Isolation: Evacuate personnel from the immediate spill zone. Ensure local exhaust ventilation (fume hood or snorkel) is active to capture airborne particulates[5].

  • PPE Escalation: Don nitrile gloves (double-gloving is highly recommended), chemical splash goggles, and an N95/P95 particulate respirator if the spill is outside a ventilated enclosure.

  • Wet Containment (Self-Validating Step): Carefully cover the dry powder with damp paper towels before sweeping. Causality: Wetting the powder prevents dust generation, effectively neutralizing the inhalation risk before physical manipulation begins.

  • Recovery: Use a dedicated chemical spill scoop to transfer the damp material into a hazardous waste bag. Seal and label immediately[3].

  • Surface Decontamination: Wash the affected benchtop or floor with a mild alkaline detergent followed by water to neutralize any residual traces of the carboxylic acid.

Disposal Workflow Visualization

The following diagram illustrates the complete lifecycle of the chemical waste, highlighting the critical transition from laboratory containment to environmental neutralization.

DisposalWorkflow A 1,3-Di-p-tolyl-1H-pyrazole- 5-carboxylic acid Waste B Primary Containment (HDPE / Glass) A->B C Hazard Labeling (GHS: H315, H319, H335) B->C D Temporary Storage (Cool, Dry, Ventilated) C->D E Licensed Waste Transport D->E F High-Temp Incineration (>1000°C) E->F G Flue Gas Scrubbing (NOx Neutralization) F->G

Lifecycle and disposal workflow for pyrazole-5-carboxylic acid derivatives.

References

  • BLD Pharm. "1,3-Di-p-tolyl-1H-pyrazole-5-carboxylic acid". Product Catalog. Available at: 1

  • ChemicalBook. "1,3-DI-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 618102-08-2". Chemical Properties Database. Available at: 2

  • Synquest Labs. "Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid". SDS Database. Available at: 3

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5- carboxylic Acid". SDS Database. Available at:

  • AK Scientific, Inc. "Safety Data Sheet: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid". SDS Database. Available at: 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.